3'-Methyl-4-O-methylhelichrysetin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROJPKUFDFWHAO-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3'-Methyl-4-O-methylhelichrysetin CAS number 109471-13-8.
CAS Number: 109471-13-8
Synonyms: 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone
This technical guide provides a summary of the available information on 3'-Methyl-4-O-methylhelichrysetin, a natural chalcone (B49325) isolated from the bark of Cephalotaxus species. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a flavonoid belonging to the chalcone class of compounds. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
| Property | Value | Source |
| CAS Number | 109471-13-8 | [1] |
| Molecular Formula | C₁₈H₁₈O₅ | - |
| Molecular Weight | 314.3 g/mol | - |
| Natural Source | Bark of Cephalotaxus affine and Cephalotaxus sinensis | [2][3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [3] |
Structure:
Caption: Chemical structure of this compound.
Biological Activity and Mechanism of Action
General Context of Chalcones
Chalcones as a chemical class are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.[4][5][6][7][8][9][10][11] Their mechanisms of action are diverse and can involve the modulation of various signaling pathways.
Activity of this compound
While compounds isolated from the Cephalotaxus genus, particularly alkaloids, have been shown to possess cytotoxic properties, specific data for the chalcones from this genus, including this compound, are lacking.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the reviewed literature. General methodologies for working with chalcones are summarized below.
General Chalcone Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic activity of chalcones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][12]
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Synthesis
A specific synthetic route for this compound is not described in the available literature. Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.
Caption: General scheme for chalcone synthesis via Claisen-Schmidt condensation.
Spectroscopic Data
Specific NMR or mass spectrometry data for this compound could not be retrieved from the searched databases.
Conclusion
This compound is a naturally occurring chalcone with a defined chemical structure. However, there is a significant gap in the publicly available scientific literature regarding its specific biological activities, mechanism of action, and quantitative data. While the broader class of chalcones is well-studied and known for a variety of pharmacological effects, this specific compound remains largely uncharacterized in terms of its biological function. Further research is required to elucidate the potential therapeutic properties of this compound.
References
- 1. This compound | 109471-13-8 [chemicalbook.com]
- 2. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]
- 3. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, anti-oxidative and anti-inflammatory activity of chalcones and influence of A-ring modifications on the pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chalcones: an update on cytotoxic and chemoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. mdpi.com [mdpi.com]
The Biological Activity of 3'-Methyl-4-O-methylhelichrysetin: An Overview Based on Current Scientific Literature
Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a significant lack of specific data on the biological activity of 3'-Methyl-4-O-methylhelichrysetin. This chalcone (B49325), isolated from the bark of Cephalotaxus affine, is commercially available as a reference standard, yet its specific pharmacological effects, mechanisms of action, and potential therapeutic applications remain uninvestigated in publicly accessible research.[1][2]
Therefore, this document serves not as an in-depth technical guide on this compound itself, but as a broader overview of the well-documented biological activities of chalcones as a chemical class. This information is intended to provide a foundational context for researchers, scientists, and drug development professionals interested in the potential of this and related compounds. Due to the absence of specific experimental data for this compound, the core requirements for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time.
The Pharmacological Potential of Chalcones: A Promising Scaffold
Chalcones are a class of flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for their broad spectrum of pharmacological activities.[3][4][5] Preclinical studies have extensively demonstrated the potential of various chalcone derivatives in several therapeutic areas.[3]
Anticancer Activity
Numerous synthetic and natural chalcones have exhibited significant cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action are often multifaceted and can include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[6]
-
Cell Cycle Arrest: Halting the proliferation of malignant cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression.[5]
For instance, some chalcone derivatives have shown the ability to interact with and inhibit enzymes like protein tyrosine kinases, which are crucial for cell signaling and growth.[2]
Anti-inflammatory Properties
Chalcones are recognized for their potent anti-inflammatory effects.[7][8][9] Their mechanisms often involve the modulation of key inflammatory pathways:
-
Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes.
-
Downregulation of Pro-inflammatory Cytokines: Reducing the production of signaling molecules like interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α).[8]
-
Inhibition of NF-κB Signaling: Suppressing the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.[8]
The methylation of hydroxyl groups on the chalcone scaffold, a structural feature of this compound, has been shown in some flavonoids to enhance their anti-inflammatory properties by increasing lipophilicity and cellular uptake.[8]
Antioxidant Activity
The phenolic hydroxyl groups present in many chalcones contribute to their antioxidant properties.[10][11][12] They can act as free radical scavengers, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause cellular damage. The antioxidant capacity of chalcones is a key contributor to their protective effects in various pathological conditions, including inflammation and cancer.[10]
Enzyme Inhibition
Chalcones have been identified as inhibitors of a wide range of enzymes, which underpins many of their therapeutic effects.[13][14][15] Examples of enzymes inhibited by chalcones include:
-
Monoamine Oxidase (MAO): Presenting potential for the treatment of neurodegenerative diseases.
-
Cholinesterases: Relevant for the management of Alzheimer's disease.[13]
-
α-Glucosidase and α-Amylase: Indicating potential as antidiabetic agents.[3]
-
Phosphodiesterase-4 (PDE4): An enzyme involved in inflammatory pathways.[16]
Future Directions and Conclusion
While the biological activities of the broader chalcone family are well-documented, this compound remains an unexplored entity. Its structural features, including the presence of methoxy (B1213986) and methyl groups, suggest that it may possess interesting pharmacological properties worthy of investigation.
Future research should focus on elucidating the specific biological profile of this compound. Initial studies could involve a broad screening for its cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities. Should any significant activity be identified, subsequent research could then delve into its mechanism of action, identify its molecular targets, and explore its potential for therapeutic development.
References
- 1. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]
- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives [mdpi.com]
- 7. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
Unraveling the Molecular Mechanisms of 3'-Methyl-4-O-methylhelichrysetin: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) isolated from the bark of Cephalotaxus species. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes the extensive body of research on the bioactivity of chalcones, particularly those with similar substitution patterns, to infer its likely molecular targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents. It details potential anti-inflammatory and antioxidant mechanisms, provides exemplary experimental protocols for validation, and presents key signaling pathways in a visually structured format.
Introduction
This compound is a naturally occurring chalcone, a class of compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The biological activity of chalcones is largely attributed to their ability to act as Michael acceptors, allowing for covalent interactions with nucleophilic residues on key regulatory proteins. The substitution pattern on the aromatic rings, such as the presence of methyl and methoxy (B1213986) groups in this compound, is known to significantly modulate their biological efficacy.[1] This guide will focus on the two primary signaling pathways likely influenced by this compound: the NF-κB and the Keap1-Nrf2 pathways.
Inferred Mechanism of Action: Modulation of Key Signaling Pathways
Based on the well-established pharmacology of chalcones, the mechanism of action of this compound is likely centered on its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Chalcones are known to inhibit NF-κB activation through multiple mechanisms. Their α,β-unsaturated ketone moiety can react with cysteine residues in the IKK complex, thereby inhibiting its kinase activity. This prevents the phosphorylation and degradation of IκBα, ultimately blocking NF-κB nuclear translocation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, electrophiles like chalcones can react with reactive cysteine residues on Keap1. This modification induces a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.
Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.
Quantitative Data on Related Chalcones
While specific quantitative data for this compound is not available, the following table summarizes the reported bioactivities of structurally related chalcones to provide a reference for potential efficacy.
| Compound | Biological Activity | Cell Line/Model | IC50 / EC50 | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) | Cytotoxicity | SMMC-7721 (Hepatoma) | 32.3 µM | [2] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Apoptosis Induction | SMMC-7721 (Hepatoma) | 9.0 µM | [2] |
| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone | Antiproliferative | HeLa (Cervical Cancer) | 10.05 µM | [3] |
| 2-methoxy-4-propylphenol derivative | Cytotoxicity | HepG2 (Hepatoma) | 4.2 µM | [4] |
Experimental Protocols
To validate the inferred mechanisms of action for this compound, the following standard experimental protocols are recommended.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Total Synthesis of 3'-Methyl-4-O-methylhelichrysetin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the total synthesis of 3'-Methyl-4-O-methylhelichrysetin, a substituted chalcone (B49325) with potential applications in medicinal chemistry. The synthesis is centered around a Claisen-Schmidt condensation reaction between a custom-synthesized acetophenone (B1666503) derivative and a commercially available benzaldehyde (B42025) derivative. This protocol outlines a plausible multi-step synthesis for the key acetophenone intermediate, 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone, beginning from commercially available phloroglucinol (B13840). Detailed experimental procedures, quantitative data, and a complete workflow visualization are provided to facilitate replication and further investigation by researchers in organic synthesis and drug discovery.
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological compounds, including flavonoids and isoflavonoids. This compound, with its specific substitution pattern, is a target of interest for biological screening. The total synthesis of this molecule relies on the robust and versatile Claisen-Schmidt condensation. This reaction joins two key aromatic precursors: an acetophenone derivative and a benzaldehyde derivative. While 4-methoxybenzaldehyde (B44291) is readily available, the required 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone is not. Therefore, a multi-step synthesis for this key intermediate is proposed and detailed herein.
Overall Synthetic Scheme
The total synthesis of this compound is accomplished in a four-step sequence, commencing with the Friedel-Crafts acylation of phloroglucinol, followed by a C-methylation, a selective O-methylation, and culminating in a base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone (B23981) (Phloroacetophenone) (I)
This procedure follows the well-established Hoesch reaction for the acylation of phloroglucinol.
Materials:
-
Phloroglucinol (anhydrous)
-
Acetonitrile (B52724) (freshly distilled)
-
Zinc chloride (fused)
-
Dry ether
-
Dry hydrogen chloride gas
-
Hydrochloric acid (10%)
Procedure:
-
A solution of anhydrous phloroglucinol (1 eq) and acetonitrile (1.2 eq) in dry ether is prepared in a round-bottom flask equipped with a gas inlet tube and a calcium chloride drying tube.
-
The flask is cooled in an ice-salt bath, and fused zinc chloride (0.5 eq) is added.
-
A rapid stream of dry hydrogen chloride gas is passed through the solution for 2-3 hours with occasional shaking.
-
The flask is sealed and stored in a refrigerator for 24-48 hours, during which a ketimine hydrochloride precipitate forms.
-
The ether is decanted, and the solid residue is washed with dry ether.
-
The solid is hydrolyzed by heating with 10% hydrochloric acid on a steam bath for 1-2 hours.
-
Upon cooling, crude 2',4',6'-trihydroxyacetophenone precipitates. It is filtered, washed with cold water, and recrystallized from hot water to yield pure phloroacetophenone (I).
Step 2: Synthesis of 2',4',6'-Trihydroxy-3'-methylacetophenone (II)
This step introduces the methyl group onto the aromatic ring via a direct C-methylation.
Materials:
-
2',4',6'-Trihydroxyacetophenone (I)
-
Potassium carbonate
-
Methyl iodide
-
Methanol
Procedure:
-
To a solution of 2',4',6'-trihydroxyacetophenone (I) (1 eq) in methanol, anhydrous potassium carbonate (3 eq) is added.
-
The mixture is stirred at room temperature, and methyl iodide (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is acidified with dilute hydrochloric acid and extracted with ethyl acetate (B1210297).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated.
-
The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford 2',4',6'-trihydroxy-3'-methylacetophenone (II).
Step 3: Synthesis of 2',4'-Dihydroxy-3'-methyl-6'-methoxyacetophenone (III)
This step involves the selective methylation of one hydroxyl group.
Materials:
-
2',4',6'-Trihydroxy-3'-methylacetophenone (II)
-
Potassium carbonate
-
Dimethyl sulfate
-
Acetone
Procedure:
-
2',4',6'-trihydroxy-3'-methylacetophenone (II) (1 eq) is dissolved in dry acetone.
-
Anhydrous potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Dimethyl sulfate (1.05 eq) is added dropwise, and the reaction mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography to yield 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone (III).
Step 4: Total Synthesis of this compound (IV)
The final product is synthesized via a Claisen-Schmidt condensation.
Materials:
-
2',4'-Dihydroxy-3'-methyl-6'-methoxyacetophenone (III)
-
4-Methoxybenzaldehyde
-
Potassium hydroxide (B78521)
-
Hydrochloric acid (10%)
Procedure:
-
A solution of 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone (III) (1 eq) and 4-methoxybenzaldehyde (1.1 eq) is prepared in ethanol.
-
The solution is cooled in an ice bath, and a solution of potassium hydroxide (3 eq) in water is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the mixture is poured into ice-cold water and acidified with 10% hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water until neutral, and dried.
-
The crude product is recrystallized from ethanol to afford pure this compound (IV).
Data Presentation
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Catalyst/Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phloroglucinol | 1 | Acetonitrile | 1.2 | ZnCl₂, HCl | 0.5, xs | Dry Ether | 0 -> RT | 24-48 | 60-70 |
| 2 | 2',4',6'-Trihydroxyacetophenone (I) | 1 | Methyl iodide | 1.1 | K₂CO₃ | 3 | Methanol | RT | 24 | 50-60 |
| 3 | 2',4',6'-Trihydroxy-3'-methylacetophenone (II) | 1 | Dimethyl sulfate | 1.05 | K₂CO₃ | 1.1 | Acetone | Reflux | 4-6 | 40-50 |
| 4 | 2',4'-Dihydroxy-3'-methyl-6'-methoxyacetophenone (III) | 1 | 4-Methoxybenzaldehyde | 1.1 | KOH | 3 | Ethanol | RT | 24-48 | 70-80 |
Mandatory Visualization
Caption: Total synthesis workflow for this compound.
Green Synthesis of 3'-Methyl-4-O-methylhelichrysetin Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
A detailed guide for the eco-friendly synthesis of 3'-Methyl-4-O-methylhelichrysetin derivatives, offering researchers and drug development professionals scalable and sustainable methods. This document outlines microwave-assisted, ultrasound-assisted, and grinding techniques, complete with experimental protocols and quantitative data. The application notes also explore the potential anti-inflammatory and antibacterial activities of these compounds, supported by signaling pathway diagrams.
Introduction
This compound, a chalcone (B49325) derivative, belongs to the flavonoid family, a class of natural compounds renowned for their diverse pharmacological activities. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are precursors in flavonoid biosynthesis and have demonstrated a wide array of biological effects, including anti-inflammatory, antibacterial, and anticancer properties. The development of green and sustainable synthetic methods for these valuable compounds is a critical area of research, aiming to reduce the environmental impact of chemical synthesis. This document provides detailed protocols for the green synthesis of this compound derivatives and explores their biological significance.
Green Synthesis Strategies
The synthesis of this compound, also known as 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone, is achieved via the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde. Traditional methods often involve hazardous solvents and harsh conditions. The following green chemistry approaches offer environmentally benign alternatives.
Core Reaction: Claisen-Schmidt Condensation
The fundamental reaction for the synthesis of the target chalcone is the base-catalyzed condensation of 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone and 4-methoxybenzaldehyde (B44291) .
Figure 1: General scheme for the Claisen-Schmidt condensation to synthesize this compound.
Experimental Protocols
The following protocols detail three distinct green synthesis methods for this compound derivatives.
Method 1: Microwave-Assisted Synthesis
Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times and often improving yields.
Protocol:
-
In a microwave-safe vessel, combine 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone (1 mmol) and 4-methoxybenzaldehyde (1.2 mmol).
-
Add a catalytic amount of solid potassium hydroxide (B78521) (0.2 mmol).
-
Irradiate the mixture in a domestic microwave oven at a power of 180-300 W for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Dissolve the residue in a minimal amount of ethanol (B145695) and pour it into a beaker containing crushed ice and water.
-
Acidify the solution with dilute HCl (1 M) to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Figure 2: Workflow for microwave-assisted synthesis.
Method 2: Ultrasound-Assisted Synthesis
Sonication provides a mechanical energy source that can enhance reaction rates and yields through acoustic cavitation.
Protocol:
-
In a flask, dissolve 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone (1 mmol) and 4-methoxybenzaldehyde (1.2 mmol) in a minimal amount of ethanol.
-
Add an aqueous solution of sodium hydroxide (40% w/v, 2 mL).
-
Immerse the flask in an ultrasonic water bath and sonicate at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Figure 3: Workflow for ultrasound-assisted synthesis.
Method 3: Grinding (Solvent-Free) Technique
This mechanochemical method avoids the use of solvents, making it an exceptionally green and efficient process.
Protocol:
-
In a mortar, place 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone (1 mmol), 4-methoxybenzaldehyde (1.2 mmol), and a catalytic amount of solid sodium hydroxide (0.2 mmol).
-
Grind the mixture with a pestle at room temperature for 5-10 minutes. The mixture will typically turn into a paste and then solidify.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add a small amount of cold water and dilute HCl to the mortar to neutralize the catalyst and precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure chalcone.
Figure 4: Workflow for the grinding synthesis technique.
Quantitative Data Summary
The following table summarizes typical quantitative data for the green synthesis of chalcones with similar substitution patterns, providing a benchmark for the synthesis of this compound derivatives.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | KOH | Solvent-free | - | 2-5 min | 85-95 | [1] |
| Ultrasound-Assisted | NaOH | Ethanol | Room Temp. | 15-30 min | 80-92 | [2] |
| Grinding | NaOH | Solvent-free | Room Temp. | 5-10 min | 90-98 | [3] |
Potential Biological Activities and Signaling Pathways
Chalcones are known to exhibit a range of biological activities. Based on the literature for structurally related compounds, this compound derivatives are anticipated to possess anti-inflammatory and antibacterial properties.
Anti-Inflammatory Activity
Chalcones can modulate inflammatory responses by interfering with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
NF-κB Signaling Pathway Inhibition:
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Chalcones can inhibit this pathway at multiple points, including the inhibition of IKK activity and the prevention of IκBα degradation, thereby blocking NF-κB nuclear translocation.[4]
Figure 5: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway Modulation:
The MAPK cascade, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. Chalcones have been shown to modulate this pathway, often by inhibiting the phosphorylation of key kinases, which in turn suppresses the downstream activation of transcription factors like AP-1, leading to reduced expression of inflammatory mediators.[5][6]
Figure 6: Proposed modulation of the MAPK signaling pathway.
Antibacterial Activity
Chalcones can exert antibacterial effects through various mechanisms, primarily by disrupting bacterial cell integrity and inhibiting essential enzymes.
Mechanisms of Antibacterial Action:
-
Cell Membrane Disruption: The lipophilic nature of chalcones allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Enzyme Inhibition: Chalcones can inhibit crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[7]
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol: Purification of 3'-Methyl-4-O-methylhelichrysetin using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Methyl-4-O-methylhelichrysetin is a chalcone, a class of flavonoids, that has been isolated from the bark of Cephalotaxus affine.[1] As with many natural products, obtaining a pure sample is crucial for accurate biological and pharmacological studies. Column chromatography is a fundamental and highly effective technique for the purification of flavonoids from crude plant extracts.[2] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The methodology is based on established principles for the separation of flavonoids.[3][4][5]
Data Presentation
The efficiency of column chromatography is dependent on several parameters. The following table summarizes typical parameters used for the purification of flavonoids, which can be adapted for this compound.
| Parameter | Typical Value/Range | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Adsorbent for separating compounds based on polarity.[6] |
| Mobile Phase (Eluent) | Gradient of Hexane (B92381):Ethyl Acetate (B1210297) (e.g., 100:0 to 50:50 v/v) | To elute compounds from the column with increasing solvent polarity. |
| Column Dimensions | Diameter: 2-5 cm; Length: 30-50 cm | To accommodate a sufficient amount of stationary phase for separation. |
| Sample Load | 1-5% of the total weight of the stationary phase | To prevent overloading the column and ensure good separation. |
| Flow Rate | 1-5 mL/min | To allow for proper equilibration between the stationary and mobile phases. |
| Fraction Volume | 10-25 mL | To collect eluent in manageable volumes for analysis. |
| Monitoring Technique | Thin Layer Chromatography (TLC) | To identify fractions containing the purified compound.[4][7] |
Experimental Protocol
This protocol outlines the steps for the purification of this compound from a crude extract.
1. Materials and Reagents
-
Crude extract containing this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Rotary evaporator
2. Preparation of the Column
-
Ensure the chromatography column is clean and dry.
-
Securely place a small plug of cotton wool or glass wool at the bottom of the column to prevent the silica gel from washing out.[8]
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[8]
-
Prepare a slurry of silica gel in n-hexane.[7] The amount of silica gel should be 20 to 100 times the weight of the crude extract to be purified.
-
Carefully pour the silica gel slurry into the column.[7] Gently tap the column to ensure even packing and to remove any air bubbles.[7]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.[8] Do not let the column run dry.[7]
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to protect it from disturbance during sample and solvent addition.[8]
3. Sample Preparation and Loading
-
Dissolve the crude extract in a minimal amount of a suitable solvent. Given the solubility of this compound, dichloromethane (B109758) or a mixture of hexane and ethyl acetate is recommended.[9]
-
Alternatively, the crude extract can be adsorbed onto a small amount of silica gel (dry loading). To do this, dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the prepared sample to the top of the column.[10] If using the dry loading method, carefully add the silica gel with the adsorbed sample to the top of the column.
-
Drain the solvent until the sample has fully entered the silica gel bed.
4. Elution and Fraction Collection
-
Begin the elution with a non-polar mobile phase, such as 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution). A suggested gradient is as follows:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
-
Collect the eluent in fractions of a consistent volume (e.g., 20 mL) in separate test tubes or flasks.[7]
5. Fraction Analysis
-
Monitor the separation by analyzing the collected fractions using TLC.[4]
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a single spot corresponding to the Rf value of pure this compound.
6. Isolation of the Purified Compound
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the final product using analytical techniques such as HPLC or NMR spectroscopy.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]
- 2. files.sdiarticle5.com [files.sdiarticle5.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. orgsyn.org [orgsyn.org]
Application Note: Quantification of 3'-Methyl-4-O-methylhelichrysetin in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Methyl-4-O-methylhelichrysetin in biological matrices such as plasma and urine. This compound is a chalcone (B49325), a class of flavonoids, isolated from the bark of Cephalotaxus affine.[1] Given the pharmacological interest in flavonoids, a robust analytical method is crucial for pharmacokinetic, metabolic, and pharmacodynamic studies.[2][3] This protocol details the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, providing a foundation for researchers in drug development and related fields.
Introduction
This compound is a chalcone compound with potential biological activities.[1] The analysis of flavonoids and other phenolic compounds in biological samples is essential for understanding their bioavailability, metabolism, and effects in vivo.[4] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying small molecules in complex matrices.[5][6] This document provides a comprehensive protocol for the determination of this compound, enabling researchers to conduct preclinical and clinical investigations.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for removing interferences and concentrating the analyte. Protein precipitation is a straightforward and effective method for plasma samples.
Materials:
-
Biological matrix (e.g., rat plasma, human urine)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another flavonoid not present in the sample)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure for Plasma Samples (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7][8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[7]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Procedure for Urine Samples (Dilute-and-Shoot):
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the supernatant with 440 µL of the initial mobile phase and 10 µL of the internal standard working solution.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Experimental Workflow Diagram
Caption: Workflow for biological sample preparation and LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for flavonoid analysis.[2]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The transition with the highest intensity should be used for quantification, and a second transition for confirmation.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Selectivity: Evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and IS.
-
Matrix Effect: The effect of the biological matrix on ionization efficiency, which can be assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[10]
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
|---|
| this compound | 1 - 1000 | >0.99 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | <20 | 80-120 | <20 | 80-120 |
| Low | 3 | <15 | 85-115 | <15 | 85-115 |
| Medium | 100 | <15 | 85-115 | <15 | 85-115 |
| High | 800 | <15 | 85-115 | <15 | 85-115 |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) |
|---|---|---|
| Low | 0.95 - 1.05 | >85 |
| High | 0.98 - 1.02 | >85 |
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet elucidated, many flavonoids are known to interact with key cellular signaling cascades, such as the mTOR pathway, which is a central regulator of cell growth, metabolism, and survival.[11][12]
Hypothetical Signaling Pathway Diagram
Caption: Potential interaction of this compound with the mTOR signaling pathway.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for pharmacokinetic and metabolic studies of this novel chalcone. The provided validation parameters and data table templates serve as a guide for establishing a reliable analytical method in a research setting. Further investigation is warranted to elucidate the specific biological activities and signaling pathways affected by this compound.
References
- 1. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]
- 2. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mTOR Signaling in Growth, Metabolism, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTOR Signaling in Metabolic Stress Adaptation [mdpi.com]
Application Notes and Protocols for the Preparation of 3'-Methyl-4-O-methylhelichrysetin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methyl-4-O-methylhelichrysetin is a chalcone (B49325) compound that has garnered interest in various fields of life science research. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₅ |
| Molecular Weight | 314.33 g/mol [1] |
| Appearance | Typically a solid powder |
| CAS Number | 109471-13-8 |
Solubility and Recommended Solvents
Based on available data, this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions for biological assays.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble.[2][3] A concentration of 10 mM is readily achievable, as some suppliers offer pre-made solutions at this concentration.[3] | The solvent of choice for most in vitro biological assays. Ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically <0.5%). |
| Chloroform | Soluble | Suitable for certain analytical techniques but generally not used for cell-based assays due to its toxicity. |
| Dichloromethane | Soluble | Similar to chloroform, it is used more for analytical purposes. |
| Ethyl Acetate | Soluble | Can be used for extraction and some analytical methods. |
| Acetone | Soluble | Another potential solvent for initial dissolution, but less common for biological stock solutions. |
Note: It is always recommended to perform a small-scale solubility test with a minute amount of the compound before preparing a large-volume stock solution.
Safety Precautions
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder, use a certified respirator.[4]
-
-
Handling:
-
First Aid:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
After skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Experimental Protocols
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) = 314.33 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
Mass (m) = 0.010 mol/L x 0.001 L x 314.33 g/mol = 0.0031433 g = 3.14 mg
-
-
Weighing the Compound:
-
Tare a sterile, empty vial on a calibrated analytical balance.
-
Carefully weigh approximately 3.14 mg of this compound powder directly into the tared vial. Record the exact weight.
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.
-
Cap the vial tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
-
Storage:
Working solutions for experiments are typically prepared by diluting the stock solution in the appropriate cell culture medium or buffer.
-
Example: Preparing a 10 µM working solution from a 10 mM stock solution.
-
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (10 mM)
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired concentration of the working solution (10 µM = 0.010 mM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
-
V₁ = (C₂V₂) / C₁ = (0.010 mM x 1 mL) / 10 mM = 0.001 mL = 1 µL
-
Therefore, add 1 µL of the 10 mM stock solution to 999 µL of the desired medium or buffer to obtain 1 mL of a 10 µM working solution.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Decision tree for solvent selection for this compound.
References
- 1. This compound | 109471-13-8 [chemicalbook.com]
- 2. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]
- 3. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. gustavus.edu [gustavus.edu]
- 9. targetmol.cn [targetmol.cn]
Application of 3'-Methyl-4-O-methylhelichrysetin in Cancer Research: Application Notes and Protocols
Disclaimer: Direct experimental data on the anti-cancer applications of 3'-Methyl-4-O-methylhelichrysetin is limited in publicly available scientific literature. The following application notes and protocols are based on the established anti-cancer properties of structurally related chalcones and methylated flavonoids. This document is intended to serve as a guide for researchers and scientists to explore the potential of this compound as an anti-cancer agent.
Introduction
This compound is a chalcone (B49325), a class of natural compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Numerous studies have demonstrated the potent anti-cancer activities of various chalcone derivatives, making them promising candidates for drug development.[1][2][3] Methylated flavonoids, a subclass of flavonoids, have also shown significant potential in cancer therapy. This document outlines potential applications and experimental protocols for investigating the anti-cancer effects of this compound, drawing parallels from research on similar compounds.
Potential Anti-Cancer Mechanisms
Based on the known mechanisms of action of other anti-cancer chalcones, this compound may exhibit its therapeutic effects through various pathways:
-
Induction of Apoptosis: Chalcones are known to trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.[3][4]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, often at the G2/M phase.[5]
-
Inhibition of Signaling Pathways: Chalcones have been shown to interfere with key signaling pathways that are often dysregulated in cancer, including:
-
NF-κB Signaling: Inhibition of the NF-κB pathway can suppress cancer cell proliferation, survival, and inflammation.[6]
-
JAK-STAT Signaling: Targeting the JAK-STAT pathway can inhibit cancer cell growth and survival.[5]
-
PI3K/Akt/mTOR Signaling: Downregulation of this pathway can lead to decreased cell proliferation and survival.[7]
-
-
Anti-metastatic and Anti-angiogenic Effects: Some chalcones can inhibit the migration and invasion of cancer cells, as well as prevent the formation of new blood vessels that supply tumors.[6]
Quantitative Data from Structurally Related Chalcones
The following table summarizes the cytotoxic activity (IC50 values) of various methylated and substituted chalcones against different human cancer cell lines, providing a reference for the potential potency of this compound.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-hydroxychalcone | MDA-MB-231 | 4.6 | [3] |
| Xanthohumol | MDA-MB-231 | 6.7 | [3] |
| (E)-1-(3,4-dimethoxyphenyl)-3-(1-methyl-5-(3,4,5-trimethoxybenzoyl)-1H-indol-3-yl)prop-2-en-1-one | AW13516 | 0.96 | [1] |
| Chalcone with 4-methoxy substitution | MCF-7 | 3.44 ± 0.19 | [1] |
| Chalcone with 4-methoxy substitution | HepG2 | 4.64 ± 0.23 | [1] |
| Chalcone with 4-methoxy substitution | HCT116 | 6.31 ± 0.27 | [1] |
| Bis(thienyl) chalcone | MCF7 | 7.4 | [1] |
| Ethoxychalcone derivative | MDA-MB-231 | 53.47 | [1] |
| Polymethoxylated chalcone with nitro group | MCF-7 | 1.33 - 172.20 | [1] |
| O-methylated chalcone derivative 3 | HeLa | 5.92 | [7] |
| O-methylated chalcone derivative 3 | HepG2 | 3.03 | [7] |
| O-methylated chalcone derivative 3 | T24 | 4.88 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-cancer potential of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, HepG2)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle, and signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-STAT3, p-Akt, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Potential inhibition of pro-survival signaling pathways by this compound.
General Experimental Workflow for Anti-Cancer Evaluation
Caption: A general workflow for evaluating the anti-cancer properties of a novel compound.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3'-Methyl-4-O-methylhelichrysetin as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biological activities and specific molecular targets of 3'-Methyl-4-O-methylhelichrysetin have not been extensively characterized in published literature. The following application notes and protocols are based on the known activities of structurally similar chalcones and are provided as a guide for potential research applications. Experimental validation is required to confirm these proposed activities for this compound.
Introduction
This compound is a chalcone, a class of compounds belonging to the flavonoid family.[1] Chalcones are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a structure that confers diverse biological activities.[1][2] This compound has been isolated from the bark of Cephalotaxus sinensis.[3][4] While its specific functions are yet to be fully elucidated, research on analogous chalcones suggests potential utility as a chemical probe in studying cellular signaling pathways, particularly those involved in inflammation and melanogenesis.[5][6] These structurally related compounds have been shown to modulate key signaling cascades, including the NF-κB and MAPK pathways.[5][6]
Potential Applications as a Chemical Probe
Based on the activities of structurally related chalcones, this compound could potentially be used as a chemical probe to:
-
Investigate Anti-Inflammatory Pathways: Modulate and study the signaling cascades involved in cellular inflammatory responses, such as the lipopolysaccharide (LPS)-induced inflammatory pathway in macrophages.
-
Elucidate Mechanisms of Melanogenesis: Probe the signaling pathways that regulate melanin (B1238610) synthesis in melanoma cell lines, such as those stimulated by α-melanocyte-stimulating hormone (α-MSH).
Data from Structurally Similar Chalcones
The following tables summarize quantitative data for chalcones structurally similar to this compound, providing a basis for designing experiments.
Table 1: Anti-Melanogenic Activity of 2′-hydroxy-3,6′-dimethoxychalcone (3,6'-DMC) in B16F10 Mouse Melanoma Cells [5]
| Parameter | Concentration of 3,6'-DMC | Result |
| Inhibition of Melanogenesis | 5 µM | ~31.42% inhibition compared to α-MSH control |
| Inhibition of Tyrosinase Activity | 5 µM | ~37.97% inhibition compared to α-MSH control |
Table 2: Anti-Inflammatory Activity of 2′-hydroxy-3,6′-dimethoxychalcone (3,6'-DMC) in LPS-stimulated RAW 264.7 Macrophages [5]
| Parameter | Concentration of 3,6'-DMC | Effect |
| Nitric Oxide (NO) Production | 2.5, 5, and 10 µM | Significant inhibition |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | 2.5, 5, and 10 µM | Decreased production |
Experimental Protocols
The following are detailed protocols for key experiments to validate the potential activities of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 macrophages or B16F10 melanoma cells).
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7 or B16F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute with cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard curve solutions
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in inflammatory or melanogenesis signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-PKA, anti-PKA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and/or a stimulant (e.g., LPS or α-MSH) for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: General experimental workflow for evaluating the bioactivity of a chemical probe.
Caption: Putative anti-inflammatory signaling pathway modulation by the chemical probe.
Caption: Putative anti-melanogenesis signaling pathway modulation by the chemical probe.
References
- 1. Chalcones | lookchem [lookchem.com]
- 2. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 3. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3'-Methyl-4-O-methylhelichrysetin for Bioactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 3'-Methyl-4-O-methylhelichrysetin, a naturally occurring chalcone (B49325), to explore and potentially enhance its bioactive properties. Chalcones, a class of flavonoids, are known for their broad pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] Derivatization of the parent compound by targeting its reactive hydroxyl group through O-alkylation and esterification is a strategic approach to modulate its physicochemical properties, such as solubility and bioavailability, and to investigate the structure-activity relationships (SAR) for improved therapeutic potential.[4] This guide offers a rationale for the derivatization, detailed synthetic protocols, methods for purification and characterization, and a suite of bioactivity assays to evaluate the synthesized derivatives.
Introduction to this compound
This compound is a chalcone with the chemical formula C₁₈H₁₈O₅.[5] As a member of the chalcone family, it is anticipated to possess a range of biological activities. Chalcones are characterized by an open-chain α,β-unsaturated ketone core structure, which is a key pharmacophore responsible for their diverse biological effects.[1] These compounds have been shown to modulate various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critically involved in inflammation and cancer.[4][6][7] While specific bioactivity data for this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive chalcones suggests its potential as a lead compound for drug discovery.
Rationale for Derivatization:
The primary goal of derivatizing this compound is to systematically modify its chemical structure to enhance its therapeutic properties. The presence of a phenolic hydroxyl group provides a convenient handle for chemical modification.
-
O-Alkylation: Introducing various alkyl chains can increase the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.
-
Esterification: Conversion of the hydroxyl group to an ester can create prodrugs that may exhibit altered solubility and be hydrolyzed in vivo to release the active parent compound.
By creating a library of derivatives, researchers can perform comprehensive SAR studies to identify the key structural features that contribute to the desired biological activity.
Experimental Protocols
Derivatization of this compound
2.1.1. General Protocol for O-Alkylation
This protocol describes the synthesis of O-alkyl derivatives of this compound using various alkyl halides.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Anhydrous acetone (B3395972) or dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure O-alkylated derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2.1.2. General Protocol for Esterification
This protocol describes the synthesis of ester derivatives of this compound using various acyl chlorides.
Materials:
-
This compound
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ester derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioactivity Screening Protocols
2.2.1. Antioxidant Activity Assay (DPPH Radical Scavenging)
Principle: The antioxidant activity is measured by the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Procedure:
-
Prepare a stock solution of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
2.2.2. In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
2.2.3. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition to determine the IC₅₀ value.
Data Presentation
All quantitative data from the bioactivity assays should be summarized in clearly structured tables for easy comparison.
Table 1: Antioxidant Activity of this compound and its Derivatives
| Compound | IC₅₀ (µM) ± SD (DPPH Assay) |
| This compound | Data to be determined |
| Derivative 1 (O-methyl) | Data to be determined |
| Derivative 2 (O-ethyl) | Data to be determined |
| Derivative 3 (O-benzyl) | Data to be determined |
| Derivative 4 (Acetyl ester) | Data to be determined |
| Derivative 5 (Benzoyl ester) | Data to be determined |
| Ascorbic Acid (Standard) | Reference value |
Table 2: Cytotoxic Activity of this compound and its Derivatives against Cancer Cell Lines
| Compound | IC₅₀ (µM) ± SD | ||
| MCF-7 | HeLa | A549 | |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 (O-methyl) | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 (O-ethyl) | Data to be determined | Data to be determined | Data to be determined |
| Derivative 3 (O-benzyl) | Data to be determined | Data to be determined | Data to be determined |
| Derivative 4 (Acetyl ester) | Data to be determined | Data to be determined | Data to be determined |
| Derivative 5 (Benzoyl ester) | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin (Standard) | Reference value | Reference value | Reference value |
Table 3: Anti-inflammatory Activity of this compound and its Derivatives
| Compound | IC₅₀ (µM) ± SD (NO Inhibition) |
| This compound | Data to be determined |
| Derivative 1 (O-methyl) | Data to be determined |
| Derivative 2 (O-ethyl) | Data to be determined |
| Derivative 3 (O-benzyl) | Data to be determined |
| Derivative 4 (Acetyl ester) | Data to be determined |
| Derivative 5 (Benzoyl ester) | Data to be determined |
| Dexamethasone (Standard) | Reference value |
Mandatory Visualizations
Caption: Experimental workflow for derivatization and bioactivity studies.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by chalcone derivatives.
Caption: Potential modulation of the MAPK signaling pathway by chalcone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3'-Methyl-4-O-methylhelichrysetin
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) with potential therapeutic applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a chalcone. Chalcones are generally characterized by poor aqueous solubility due to their hydrophobic nature, but they tend to be soluble in various organic solvents.[1][2] It is reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4]
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my cell-based assay. What can I do?
A2: This is a common issue arising from the poor aqueous solubility of the compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your target concentration might be above the solubility limit in the final aqueous medium. Try performing serial dilutions to achieve a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, you can slightly increase the percentage of DMSO in the final solution. However, be mindful of potential solvent toxicity to your cells (typically, DMSO concentration should be kept below 0.5% v/v).
-
Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your formulation.[5]
-
Employ a solubility enhancement technique: For more robust and higher concentration aqueous solutions, consider using techniques like pH adjustment, solid dispersion, or cyclodextrin (B1172386) complexation as detailed in the troubleshooting guides below.
Q3: Are there any known biological pathways affected by chalcones like this compound?
A3: Yes, various studies have shown that chalcones can modulate several key signaling pathways. These include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, the Nrf2 pathway, a key regulator of cellular antioxidant responses, and the NF-κB pathway, which is central to inflammation.[6][7][8][9] The specific pathways modulated can depend on the exact structure of the chalcone and the biological context.
Troubleshooting Guides: Solubility Enhancement Techniques
For researchers requiring higher aqueous concentrations of this compound, the following solubility enhancement techniques are recommended.
Cosolvency
This technique involves using a water-miscible organic solvent (a cosolvent) in which the compound is highly soluble to create a solution that can be diluted with an aqueous medium.[10][11][12]
Experimental Protocol:
-
Solvent Screening:
-
Prepare saturated solutions of this compound in various GRAS (Generally Recognized as Safe) cosolvents such as ethanol, propylene (B89431) glycol, and polyethylene glycol 400 (PEG 400).
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours.
-
Filter the solutions and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Cosolvent System Development:
-
Based on the screening, select the cosolvent that provides the highest solubility.
-
Prepare a series of cosolvent-water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Determine the saturation solubility of this compound in each mixture as described above.
-
-
Data Presentation:
| Cosolvent System (v/v) | Saturation Solubility (µg/mL) |
| Water | To be determined |
| 10% Ethanol in Water | To be determined |
| 20% Ethanol in Water | To be determined |
| 10% PEG 400 in Water | To be determined |
| 20% PEG 400 in Water | To be determined |
Troubleshooting Workflow for Cosolvency:
pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[13][14][] Chalcones may have acidic or basic functional groups that can be protonated or deprotonated to increase their aqueous solubility.
Experimental Protocol:
-
pKa Determination:
-
Determine the pKa of this compound using potentiometric titration or computational prediction methods.
-
-
pH-Solubility Profile:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2 to 10).
-
Determine the saturation solubility of the compound in each buffer at a constant temperature.
-
-
Data Presentation:
| pH | Saturation Solubility (µg/mL) |
| 2.0 | To be determined |
| 4.0 | To be determined |
| 6.0 | To be determined |
| 7.4 | To be determined |
| 8.0 | To be determined |
| 10.0 | To be determined |
Troubleshooting Logic for pH Adjustment:
Solid Dispersion
This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate and apparent solubility.[16][17][18][19]
Experimental Protocol (Solvent Evaporation Method):
-
Carrier Selection:
-
Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (B11928114) (HPMC).
-
-
Preparation:
-
Dissolve this compound and the carrier in a common volatile solvent (e.g., methanol (B129727) or ethanol) at different drug-to-carrier ratios (w/w), for instance, 1:1, 1:5, and 1:10.
-
Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersed drug.
-
-
Dissolution Testing:
-
Perform in vitro dissolution studies in a relevant aqueous buffer (e.g., pH 7.4 phosphate (B84403) buffer) and compare the dissolution profile of the solid dispersion to that of the pure drug.
-
Data Presentation:
| Formulation | Drug:Carrier Ratio (w/w) | % Drug Release at 30 min |
| Pure Drug | - | To be determined |
| Solid Dispersion 1 | 1:1 (PVP K30) | To be determined |
| Solid Dispersion 2 | 1:5 (PVP K30) | To be determined |
| Solid Dispersion 3 | 1:10 (PVP K30) | To be determined |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[20][21][22][23]
Experimental Protocol (Kneading Method):
-
Cyclodextrin Selection:
-
Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Preparation:
-
Triturate the cyclodextrin with a small amount of water to form a paste.
-
Gradually add this compound to the paste at a specific molar ratio (e.g., 1:1).
-
Knead the mixture for a defined period (e.g., 60 minutes).
-
Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50 °C).
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Determination:
-
Determine the aqueous solubility of the prepared complex and compare it to that of the pure drug.
-
Data Presentation:
| Compound | Molar Ratio | Apparent Solubility (µg/mL) |
| This compound | - | To be determined |
| Complex with β-CD | 1:1 | To be determined |
| Complex with HP-β-CD | 1:1 | To be determined |
Conceptual Signaling Pathway
Chalcones have been reported to influence the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 3. This compound | 109471-13-8 [chemicalbook.com]
- 4. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. ajptonline.com [ajptonline.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japsonline.com [japsonline.com]
- 18. jddtonline.info [jddtonline.info]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. humapub.com [humapub.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. eijppr.com [eijppr.com]
- 23. researchgate.net [researchgate.net]
Stability testing of 3'-Methyl-4-O-methylhelichrysetin under different conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 3'-Methyl-4-O-methylhelichrysetin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
A1: this compound is a chalcone (B49325), a type of flavonoid, isolated from the bark of Cephalotaxus sinensis.[1] Stability testing is crucial as it provides evidence on how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. This data is essential for determining recommended storage conditions, shelf-life, and for ensuring the integrity of the compound in preclinical and clinical studies.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed vial.[1] If the compound is dissolved in a solvent such as DMSO, it is advisable to store the solution in aliquots in tightly sealed vials at -20°C for up to two weeks to minimize degradation from repeated freeze-thaw cycles.[1]
Q3: What are the potential degradation pathways for this compound?
A3: As a chalcone, this compound is susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Isomerization: Chalcones can undergo isomerization to their corresponding flavanones, especially under acidic or basic conditions.
-
Oxidative Cleavage: The α,β-unsaturated ketone system in the chalcone backbone can be susceptible to oxidative cleavage, leading to the formation of smaller aromatic acids and aldehydes.
-
Hydrolysis: While less common for this specific structure, hydrolysis of the methoxy (B1213986) groups could potentially occur under extreme pH and temperature conditions.
-
Photodegradation: Like many flavonoids, exposure to UV light can induce degradation.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for the quantitative analysis of this compound and its degradation products.[2] A reverse-phase C18 column is typically used.[2] UV-Vis spectrophotometry can also be used for a more rapid, albeit less specific, estimation of the total chalcone content.[3] For identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Troubleshooting Guides
Problem 1: Rapid degradation of the compound is observed even under recommended storage conditions.
-
Possible Cause: The compound may have been exposed to moisture or air.
-
Solution: Ensure that the vial is tightly sealed. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). If the compound is in solution, ensure the solvent is anhydrous and has been properly stored.
Problem 2: Unexpected peaks are appearing in the HPLC chromatogram during a stability study.
-
Possible Cause: These peaks likely represent degradation products.
-
Solution:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound.
-
Forced Degradation: Compare the chromatogram with those from forced degradation studies (see Experimental Protocols below) to see if the unknown peaks match any of the degradation products formed under specific stress conditions.
-
LC-MS Analysis: If the identity of the degradation products is critical, perform LC-MS analysis to determine their molecular weights and fragmentation patterns.
-
Problem 3: Poor reproducibility of stability data.
-
Possible Cause: Inconsistent experimental conditions, such as temperature fluctuations in the stability chamber, variations in pH of buffer solutions, or inconsistent light exposure.
-
Solution:
-
Calibrate Equipment: Ensure that all equipment, especially stability chambers and pH meters, are properly calibrated.
-
Standardize Procedures: Strictly follow the experimental protocols for sample preparation, stress conditions, and analytical measurements.
-
Use Controls: Always include a control sample (stored under ideal conditions) in each time point analysis to account for any baseline degradation.
-
Data Presentation
The following tables provide an example of how to summarize quantitative data from stability studies of this compound.
Table 1: Percentage Degradation of this compound under Forced Degradation Conditions.
| Stress Condition | Time (hours) | % Degradation |
| 0.1 M HCl | 24 | 5.2 |
| 0.1 M NaOH | 2 | 85.7 |
| 3% H₂O₂ | 24 | 15.4 |
| Thermal (80°C) | 48 | 10.1 |
| Photolytic (UV light) | 24 | 22.8 |
Table 2: pH-Dependent Stability of this compound at Room Temperature.
| pH | Time (hours) | % Remaining |
| 4.0 | 48 | 98.5 |
| 7.0 | 48 | 92.1 |
| 9.0 | 48 | 45.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and analyze at various time points (e.g., 0.5, 1, 2 hours) due to the expected rapid degradation of chalcones in alkaline conditions.[4] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a tightly sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a quartz cuvette containing the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Chalcones typically have strong absorbance between 340-390 nm.[2][3] The optimal wavelength for this compound should be determined by running a UV scan.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent compound from its degradation products and any process impurities.
Visualizations
Caption: Workflow for a forced degradation stability study.
References
- 1. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methylation in Chalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for the methylation of chalcones.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the methylation of chalcones?
A1: The most common methylating agents for chalcones and related flavonoids are dimethyl sulfate (B86663) (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC).[1][2][3]
-
Dimethyl Sulfate (DMS): A highly reactive and cost-effective methylating agent preferred in industrial applications.[1] However, it is highly toxic and a suspected carcinogen.[1][4]
-
Methyl Iodide (MeI): A powerful and versatile methylating agent used extensively in laboratory synthesis.[5] It is easier to handle than gaseous methylating agents but can be more expensive for large-scale work.[5]
-
Dimethyl Carbonate (DMC): An eco-friendly and non-toxic alternative that can act as both the reagent and the solvent.[3] It is considered a green chemistry approach to methylation.[3]
Q2: Which functional groups on the chalcone (B49325) scaffold are typically methylated?
A2: The primary sites for methylation on a chalcone scaffold are hydroxyl (-OH) groups, particularly phenolic hydroxyls, leading to O-methylation.[2][5] Depending on the reaction conditions and the substrate's structure, C-methylation of active methylene (B1212753) groups can also occur.[6][7]
Q3: How do reaction conditions affect the selectivity and yield of methylation?
A3: Reaction conditions are critical for controlling the outcome. Key factors include:
-
Base: The choice of base (e.g., K₂CO₃, NaOH, DBU) is crucial for deprotonating the hydroxyl group. The base's strength can influence selectivity.[2][3]
-
Solvent: Solvents like acetone (B3395972), ethanol, or DMF are commonly used.[2][8] In some green protocols, dimethyl carbonate (DMC) serves as both the solvent and the methylating agent.[3]
-
Temperature: Elevated temperatures can increase the reaction rate but may also lead to side products or degradation.[9] Some modern methods utilize microwave irradiation to accelerate the reaction significantly.[8][9]
-
Catalyst: Phase-transfer catalysts (PTC) can be employed to facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic chalcone solution), often leading to faster reactions and higher yields.[10][11]
Q4: What is Phase-Transfer Catalysis (PTC) and how is it applied to chalcone methylation?
A4: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). A PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an ionic reactant (like a deprotonated phenol) from the aqueous or solid phase into the organic phase where the chalcone is dissolved, enabling the methylation reaction to proceed efficiently.[11] This method can increase reaction rates, improve yields, and minimize the need for harsh solvents.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective Base: The base may not be strong enough to deprotonate the hydroxyl group effectively. 2. Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Reagent Quality: The methylating agent or solvent may have degraded. | 1. Switch to a stronger base. For example, if K₂CO₃ is ineffective, consider a stronger base like NaOH or DBU.[3] 2. Increase the reaction temperature. Refluxing the reaction mixture is a common strategy.[9] Alternatively, consider using microwave irradiation to accelerate the reaction.[9] 3. Use freshly purified or new reagents. Methyl iodide, for instance, can decompose on exposure to light.[5] |
| Formation of Multiple Products / Low Selectivity | 1. Over-methylation: The reaction conditions are too harsh, leading to the methylation of multiple hydroxyl groups or other reactive sites. 2. C-Methylation vs. O-Methylation: The reaction may be favoring methylation at a carbon atom instead of the intended oxygen. 3. Byproduct Formation: Conditions may favor side reactions, such as Michael addition.[8] | 1. Use a milder base or lower the temperature. 2. Control stoichiometry: Use a precise molar equivalent of the methylating agent for the desired degree of methylation. 3. Modify the solvent system. The choice of solvent can influence the selectivity of ambidentate nucleophiles.[12] |
| Product Degradation | 1. High Temperature: Excessive heat can cause the chalcone scaffold to decompose.[9] 2. Strongly Basic/Acidic Conditions: The product may be unstable under the reaction or workup conditions. | 1. Run the reaction at a lower temperature for a longer duration. 2. Neutralize the reaction mixture carefully during workup. Ensure the pH does not become excessively acidic or basic. |
| Difficult Product Isolation | 1. Oily or Gummy Product: The product fails to crystallize from the reaction mixture.[13] 2. Complex Mixture: The presence of starting material, byproducts, and the desired product makes purification difficult. | 1. Induce precipitation: Try stirring the mixture in an ice bath or adding a small amount of cold water.[14] 2. Use column chromatography for purification. This is often necessary to separate the desired methylated chalcone from other components.[15] |
Data Presentation: Comparison of Methylating Agents
| Methylating Agent | Formula | Typical Base | Typical Solvent | Temperature | Advantages | Disadvantages |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | K₂CO₃, NaHCO₃ | Acetone, DMS | 90 - 110 °C | Low cost, high reactivity.[1][4] | Highly toxic, carcinogenic, produces inorganic salt waste.[1][3][4] |
| Methyl Iodide (MeI) | CH₃I | K₂CO₃, KOH | Acetone, DMSO | Reflux (40-70 °C) | Excellent SN2 substrate, effective methylating agent.[2][12] | High equivalent weight, potential toxicity, can be expensive.[5][12] |
| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | DBU | DMC (reagent/solvent) | 90 °C | Eco-friendly, non-toxic, avoids hazardous reagents and salt byproducts.[3] | Generally requires higher temperatures and specific bases like DBU to be effective.[3] |
Experimental Protocols
Protocol 1: General O-Methylation using Methyl Iodide and K₂CO₃
This protocol is adapted from the methylation of related hydroxy flavonol compounds.[2]
-
Dissolution: Dissolve the hydroxychalcone (B7798386) (1 equivalent) in dry acetone in a round-bottom flask.
-
Addition of Base and Reagent: Add anhydrous potassium carbonate (K₂CO₃, 3-5 equivalents) and methyl iodide (MeI, 2-4 equivalents) to the mixture.
-
Reaction: Reflux the mixture with stirring for 24-60 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). Add more methyl iodide as needed to compensate for evaporation.[2]
-
Workup: After the reaction is complete (as indicated by TLC), filter off the potassium salts and wash them with acetone.
-
Isolation: Evaporate the combined solvent and excess methyl iodide under reduced pressure.
-
Purification: Add water to the residue to dissolve any remaining salts. The methylated product, which is typically a solid, will separate out. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[2]
Protocol 2: Eco-Friendly O-Methylation using Dimethyl Carbonate (DMC) and DBU
This protocol is based on a green chemistry method developed for flavonoids.[3]
-
Setup: In a flask, dissolve the hydroxychalcone (1 equivalent, e.g., 0.5 mmol) in dimethyl carbonate (DMC, approx. 4 mL).
-
Addition of Base: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents, e.g., 0.6 mmol) to the solution.
-
Reaction: Heat the solution to 90 °C with magnetic stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Evaporate the solvent under reduced pressure. To remove residual DMC, add methanol (B129727) and evaporate again as an azeotropic mixture.
-
Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with a 1N HCl solution to remove the DBU.[3] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methylated product. Further purification can be done by column chromatography if needed.
Visualizations
Workflow for Chalcone Methylation
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Iodomethane - Wikipedia [en.wikipedia.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. rsc.org [rsc.org]
- 15. jetir.org [jetir.org]
Identifying and removing impurities from crude 3'-Methyl-4-O-methylhelichrysetin.
Technical Support Center: Crude 3'-Methyl-4-O-methylhelichrysetin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample synthesized via Claisen-Schmidt condensation?
A1: The most common impurities are typically unreacted starting materials, namely the corresponding substituted acetophenone (B1666503) and benzaldehyde (B42025).[1][2] Additionally, side-products from reactions such as the Michael addition product may be present.[3]
Q2: My purified product appears oily and does not crystallize properly. What could be the cause and how can I fix it?
A2: "Oiling out" can occur if the solution is too saturated or if the melting point of your compound is lower than the boiling point of the chosen solvent.[4] To induce crystallization, you can try the following:
-
Add a small amount of additional hot solvent to reduce saturation.[4]
-
Attempt to use a solvent with a lower boiling point.[4]
-
Employ a mixed-solvent system by adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution.[4]
-
Scratch the inner surface of the flask at the liquid-air interface with a glass rod to create nucleation sites.[5]
-
Introduce a seed crystal of pure product, if available.
Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate after purification. What do they represent?
A3: Multiple spots on a TLC plate indicate the presence of more than one compound in your sample.[6] The spot corresponding to this compound should be identified by comparing its retention factor (Rf) to a pure standard, if available. Other spots likely represent residual starting materials or reaction byproducts.[5][6] The relative polarity of the impurities can be inferred from their Rf values; less polar compounds will travel further up the plate.
Q4: Which analytical techniques are most suitable for assessing the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a highly reliable method for quantifying the purity of chalcones.[4][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the desired product and identifying any unknown impurities.[6][8][9][10][11][12][13]
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
Symptoms:
-
Additional peaks in ¹H NMR spectrum corresponding to acetophenone or benzaldehyde derivatives.
-
Multiple peaks in HPLC chromatogram.[7]
-
Lower than expected melting point of the final product.
Troubleshooting Workflow:
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3'-Methyl-4-O-methylhelichrysetin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3'-Methyl-4-O-methylhelichrysetin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a chalcone (B49325), a type of natural phenol.[1] Chalcones are precursors in the biosynthesis of flavonoids.[2][3] Key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₅ |
| Molecular Weight | 314.33 g/mol |
| CAS Number | 109471-13-8 |
| Appearance | Typically a solid at room temperature |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Q2: What are the primary methods for synthesizing this compound?
The most common method for synthesizing chalcones like this compound is the Claisen-Schmidt condensation.[6][7][8] This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. For this compound, this would involve the reaction of 2'-hydroxy-4'-methoxy-3'-methylacetophenone with 4-methoxybenzaldehyde (B44291).
Q3: What are the major challenges encountered when scaling up the synthesis of this chalcone?
Scaling up the synthesis of flavonoids and chalcones can present several challenges, including:
-
Low Yields: Side reactions, such as the Cannizzaro reaction of the aldehyde, can reduce the yield of the desired product.[7]
-
Purification Difficulties: The crude product may contain unreacted starting materials, byproducts, and polymers, making purification by crystallization or chromatography challenging.[9][10] Dihydroxy chalcones, in particular, can be highly soluble in common solvent mixtures, complicating isolation.[9]
-
Reaction Conditions: Maintaining optimal and consistent reaction conditions (temperature, stirring, reagent addition) on a larger scale can be difficult.
-
Reagent Stability: The stability of starting materials and the product under the reaction conditions can impact the overall efficiency of the process.
Q4: Are there alternative synthesis strategies to the Claisen-Schmidt condensation?
Yes, other methods for chalcone synthesis have been reported, including:
-
Wittig Reaction: This method can be an alternative to aldol (B89426) condensations and may offer better yields and purity in some cases.[10]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction can be used to form the carbon-carbon bonds in the chalcone backbone.[11][12]
-
Microwave-Assisted Synthesis: This technique can sometimes lead to shorter reaction times and improved yields.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate catalyst (acid or base) for the specific substrates. | Electron-donating groups on the aldehyde may favor acid catalysis, while electron-withdrawing groups favor base catalysis.[6] Experiment with both acidic and basic conditions to find the optimal catalyst. |
| Decomposition of starting materials or product. | Protect reactive functional groups, such as phenolic hydroxyl groups, if they are sensitive to the reaction conditions.[9] | |
| Incorrect reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Formation of Multiple Byproducts | Side reactions like the Cannizzaro reaction or self-condensation of the ketone. | Use milder reaction conditions (e.g., lower temperature, weaker base). Consider using benzylidene-diacetate in place of the aldehyde to avoid disproportionation.[7] |
| Polymerization of the product. | Work at lower concentrations and ensure efficient stirring. | |
| Difficulty in Product Isolation/Purification | High solubility of the product in the reaction mixture. | After confirming product formation via TLC, reduce the volume of the solvent and cool the mixture in a refrigerator to induce precipitation.[9] |
| Oily or tar-like crude product. | Attempt to triturate the crude product with a non-polar solvent to induce solidification. If that fails, column chromatography may be necessary. | |
| Co-elution of impurities during column chromatography. | Experiment with different solvent systems for chromatography. Consider using a different stationary phase. | |
| Inconsistent Yields at Larger Scales | Poor heat and mass transfer in the larger reactor. | Ensure efficient and consistent stirring. Control the rate of reagent addition to manage the reaction exotherm. |
| Changes in reagent purity or grade. | Use reagents from the same supplier and batch for consistency. Verify the purity of starting materials before use. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a general guideline and may require optimization.
-
Preparation of Reactants:
-
Dissolve 1 equivalent of 2'-hydroxy-4'-methoxy-3'-methylacetophenone in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 1.1 equivalents of 4-methoxybenzaldehyde to the solution.
-
-
Reaction:
-
Cool the flask in an ice bath.
-
Slowly add a 50% aqueous solution of sodium hydroxide (B78521) or potassium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
The crude product should precipitate out of the solution. If it oils out, try scratching the flask or adding a seed crystal.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).
-
Alternatively, purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]
- 2. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 109471-13-8 [chemicalbook.com]
- 5. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3'-Methyl-4-O-methylhelichrysetin
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3'-Methyl-4-O-methylhelichrysetin and related flavonoid compounds.
Troubleshooting Guide
Peak tailing, where the peak asymmetry factor (As) is greater than 1.2, is a common issue that can compromise the accuracy and reliability of quantification.[1] This guide addresses the most frequent causes in a question-and-answer format.
Question 1: What are the most likely causes of peak tailing for my this compound peak?
Answer: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is typically caused by one or more of the following factors:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing is often the interaction between the analyte and residual silanol groups on the silica-based column packing.[1][2] Basic compounds are particularly susceptible, but polar compounds like flavonoids can also be affected.[1]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[3] A blocked column frit is also a common culprit.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If it is close to the pKa of your analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[4] An unsuitable pH can also increase unwanted interactions with the silica (B1680970) backbone.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.[6]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[7][8]
Question 2: My peak is tailing. How can I determine if secondary silanol interactions are the cause and how do I fix it?
Answer: To diagnose and resolve issues related to silanol interactions, consider the following steps:
-
Lower the Mobile Phase pH: Acidic mobile phases (e.g., pH 2.5-3.5) suppress the ionization of silanol groups, minimizing their ability to interact with the analyte.[1][5] This is often the most effective solution. Add a modifier like 0.1% formic acid or trifluoroacetic acid to your aqueous mobile phase.
-
Use a Modern, End-Capped Column: High-quality, end-capped columns have a majority of their residual silanol groups chemically deactivated, which significantly reduces secondary interactions.[1][7] If you are using an older column, switching to a newer, high-purity silica column can resolve the issue.
-
Add a Competing Base: For particularly problematic basic analytes, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups.[2] However, this is less common with modern columns and can increase baseline noise.
Question 3: I suspect my column is contaminated. What is the recommended cleaning (washing) protocol?
Answer: If column contamination is suspected, a thorough washing procedure is necessary. Before starting, disconnect the column from the detector to avoid contaminating it.[9]
Standard Column Washing Protocol for Reversed-Phase (C18) Columns:
-
Flush Buffers and Salts: Wash the column with 10-20 column volumes of HPLC-grade water mixed with your organic mobile phase (e.g., 90:10 water/acetonitrile) to remove any buffer salts that could precipitate in high organic solvent concentrations.[10][11]
-
Strong Organic Solvent Wash: Flush the column with 20-30 column volumes of 100% acetonitrile (B52724) or methanol (B129727).[9] For very non-polar contaminants, tetrahydrofuran (B95107) (THF) can be used, but ensure it is compatible with your HPLC system.[11]
-
Intermediate Polarity Wash (Optional): If you suspect highly adsorbed contaminants, a wash with isopropanol (B130326) can be effective.[12]
-
Re-equilibration: Before use, flush the column with the initial mobile phase conditions until the baseline is stable.
For severely contaminated columns, especially at the inlet frit, a reversed-direction flush at a low flow rate may be effective, but consult the column manufacturer's instructions first, as this can damage some columns.[1][10]
Question 4: How do I select the optimal mobile phase pH for analyzing this compound?
Answer: The optimal mobile phase pH is one that ensures your analyte is in a single, stable ionic state and minimizes secondary interactions. For phenolic and flavonoid compounds, which are typically weakly acidic, a mobile phase pH at least 2 units below the analyte's pKa is recommended.[13]
Since the specific pKa of this compound may not be readily available, a good starting point for method development is a low pH:
-
Start with an acidic mobile phase (pH 2.5 - 3.5): This protonates the acidic silanol groups on the column, reducing their capacity for unwanted interactions, and keeps most phenolic compounds in their non-ionized form, leading to better peak shape.[5]
-
Use a buffer: To maintain a stable pH, use a buffer like phosphate (B84403) or formate (B1220265) at a concentration of 10-25 mM.[13]
Question 5: Could my sample concentration or injection solvent be causing the peak tailing?
Answer: Yes, both can significantly impact peak shape.
-
Sample Overload: If the concentration of your analyte is too high, it can lead to peak fronting or tailing.[6] To test for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion. Ideally, you should dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility, use the weakest solvent that can adequately dissolve your compound.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor? A1: For most applications, a USP tailing factor (T) between 0.9 and 1.5 is considered acceptable.[1] A value greater than 1.5 often indicates a problem that needs to be addressed for accurate quantification.
Q2: Can temperature affect peak tailing? A2: Yes, increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape by increasing mass transfer kinetics and reducing mobile phase viscosity. However, be aware of the thermal stability of your analyte.
Q3: I've tried everything and the peak is still tailing. What should I do? A3: If you have systematically addressed potential issues with the mobile phase, sample, and hardware without success, it is highly likely the column itself is irreversibly damaged or has reached the end of its lifespan. Replacing the column is the next logical step.
Q4: What is the difference between peak tailing and peak fronting? A4: Peak tailing is when the back half of the peak is wider than the front half. Peak fronting is the opposite, where the front half is broader. Fronting is often caused by sample overload or a physical problem like a collapsed column bed.[2][6]
Data Presentation
Table 1: Recommended Starting HPLC Parameters and Troubleshooting Adjustments
| Parameter | Recommended Starting Condition | Troubleshooting Adjustment for Peak Tailing |
| Column | High-purity, end-capped C18, 2.1-4.6 mm ID, 3.5-5 µm particle size | Use a new column of the same type; consider a column with a different stationary phase if silanol interactions persist. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-Grade Water | Increase buffer concentration (10-50 mM range); ensure pH is at least 2 units below analyte pKa.[13] |
| Mobile Phase B | Acetonitrile or Methanol | Test both solvents; acetonitrile often provides sharper peaks. |
| pH | 2.5 - 3.5 | Adjust pH to find the optimal balance of retention and peak shape. |
| Column Temp. | 30 °C | Increase temperature in 5 °C increments (up to 45 °C) to see if peak shape improves. |
| Flow Rate | 0.8 - 1.2 mL/min for 4.6 mm ID | Lower flow rate to see if it improves peak shape by allowing more time for interactions to reach equilibrium. |
| Injection Vol. | 5 - 20 µL | Decrease injection volume to check for column overload.[6] |
| Sample Diluent | Initial Mobile Phase Composition | Prepare sample in a weaker solvent if solubility allows. |
Experimental Protocols
Protocol: Optimized HPLC Method for this compound Analysis
1.0 Objective: To provide a robust, starting HPLC method for the analysis of this compound that minimizes peak tailing.
2.0 Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
Methanol (HPLC grade, for sample preparation if needed)
3.0 Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or DAD detector.
4.0 Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Use 100% HPLC-grade acetonitrile. Degas.
5.0 Standard/Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to the desired working concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6.0 HPLC Operating Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As appropriate for the compound (scan with DAD if unknown)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
7.0 System Suitability:
-
Tailing Factor: Should be ≤ 1.5.
-
Reproducibility: Five replicate injections should yield a relative standard deviation (RSD) of < 2.0% for peak area and retention time.
Visualizations
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Caption: Mechanism of secondary silanol interactions leading to peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. chromtech.com [chromtech.com]
- 10. How to Clean a C18 Column? - Axion Labs [axionlabs.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Investigating and Overcoming Resistance to 3'-Methyl-4-O-methylhelichrysetin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying 3'-Methyl-4-O-methylhelichrysetin. The content is designed to address specific issues that may be encountered during experimentation, with a focus on overcoming potential drug resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the initial troubleshooting steps?
A1: When observing an increase in resistance, it is crucial to first validate your experimental setup:
-
Compound Integrity: Confirm the purity, concentration, and stability of your this compound stock solution. Degradation or precipitation can lead to diminished efficacy.
-
Cell Line Authenticity: It is recommended to periodically perform cell line authentication, for instance, through Short Tandem Repeat (STR) profiling, to ensure you are working with the correct, uncontaminated cell line.[1]
-
Mycoplasma Contamination: Regularly test for mycoplasma contamination, as this can significantly alter cellular responses to therapeutic agents.[1]
-
Assay Consistency: Review your experimental protocols for consistency, paying close attention to cell seeding density, drug incubation times, and the specific viability assay being used.[1]
Q2: What are the common mechanisms of resistance to chalcones like this compound in cancer cells?
A2: Chalcones, a class of natural compounds, can face several resistance mechanisms in cancer cells.[2][3] These can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration.[4]
-
Altered Drug Targets: Mutations or changes in the expression of the molecular targets of this compound can reduce its binding affinity and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR can promote cell survival and override the compound's cytotoxic effects.[5]
-
Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage, cancer cells may upregulate their DNA repair machinery to counteract the therapeutic effect.
-
Cell Cycle Alterations: Changes in cell cycle regulation can allow cells to evade apoptosis induced by the compound.[5]
Q3: How can I experimentally determine if my resistant cell line is overexpressing efflux pumps?
A3: A common method is to use a combination treatment approach. You can perform a cell viability assay with this compound in the presence and absence of a known ABC transporter inhibitor, such as verapamil (B1683045) (for P-gp). If the inhibitor restores sensitivity to your compound, it suggests that efflux pump overexpression is a likely resistance mechanism.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. It is advisable to use cells within a consistent and low passage range for all experiments.[1] |
| Cell Health and Density | Ensure that cells are in the logarithmic growth phase and seeded at a consistent density.[1] |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Assay Variability | Ensure consistent incubation times and that the chosen viability assay is appropriate for your cell line and compound. |
Issue 2: My cells have developed resistance to this compound. How do I investigate the mechanism?
| Investigative Approach | Experimental Method |
| Gene Expression Analysis | Use qPCR or RNA-sequencing to compare the gene expression profiles of your resistant and sensitive (parental) cell lines. Look for upregulation of ABC transporters, components of pro-survival signaling pathways, or anti-apoptotic genes.[1] |
| Protein Expression Analysis | Perform Western blotting or proteomic analysis to confirm changes in the protein levels of key resistance-associated proteins identified in the gene expression analysis.[1] |
| Functional Assays | Use specific inhibitors for suspected resistance pathways (e.g., a P-gp inhibitor) in combination with this compound to determine if sensitivity can be restored.[1] |
Quantitative Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| MCF-7 (Breast Cancer) | 5.2 ± 0.4 | 48.9 ± 3.1 | 9.4 |
| A549 (Lung Cancer) | 8.1 ± 0.7 | 75.3 ± 5.6 | 9.3 |
| HepG2 (Liver Cancer) | 3.9 ± 0.3 | 41.2 ± 2.8 | 10.6 |
Table 2: Effect of an Efflux Pump Inhibitor on this compound IC50 in Resistant Cells
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 Resistant | This compound alone | 48.9 ± 3.1 |
| MCF-7 Resistant | This compound + Verapamil (5 µM) | 7.3 ± 0.6 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the compound.
-
Determine the initial IC50: First, determine the IC50 of this compound in your parental cancer cell line using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits growth by 10%).
-
Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of the compound in the culture medium. A stepwise increase of 1.5 to 2-fold is often a good starting point.[6]
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. If significant cell death occurs, reduce the concentration.
-
Cryopreservation: It is critical to cryopreserve cell stocks at various stages of the resistance induction process.[7]
-
Confirmation of Resistance: After several months of continuous culture with escalating concentrations, confirm the development of resistance by comparing the IC50 of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant line.[6]
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the use of an MTT assay to measure cell viability and determine the IC50 of this compound.
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells in triplicate with a serial dilution of this compound for 72 hours. Include wells with a vehicle control (e.g., DMSO).[7]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines using non-linear regression analysis.
Visualizations
Caption: Common mechanisms of cellular resistance to a therapeutic compound.
Caption: Experimental workflow for investigating resistance mechanisms.
Caption: Hypothetical signaling pathway targeted by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of 3'-Methyl-4-O-methylhelichrysetin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 3'-Methyl-4-O-methylhelichrysetin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a chalcone, a type of flavonoid, that has been isolated from the bark of Cephalotaxus affine.[1] Flavonoids as a class are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. While specific therapeutic applications for this compound are still under investigation, its chemical structure suggests potential for similar biological activities.
Q2: What are the primary challenges affecting the oral bioavailability of this compound?
While specific data for this compound is limited, flavonoids, in general, exhibit low oral bioavailability due to several factors:
-
Poor Aqueous Solubility: Many flavonoids are poorly soluble in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[2][3] this compound is soluble in organic solvents like DMSO, chloroform, and acetone (B3395972) but its aqueous solubility is expected to be low.[4]
-
Extensive First-Pass Metabolism: After absorption, flavonoids often undergo extensive metabolism in the intestines and liver, where they are converted into more water-soluble metabolites that are easily excreted.[5]
-
Low Intestinal Permeability: The ability of flavonoid molecules to pass through the intestinal wall can be limited, further reducing the amount that reaches systemic circulation.[3]
-
Efflux by Transporters: Intestinal transporters can actively pump absorbed flavonoids back into the intestinal lumen, limiting their net absorption.
Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
Several advanced formulation strategies have proven effective for improving the oral bioavailability of flavonoids and can be applied to this compound:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as liposomes, nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), can enhance the solubility and absorption of lipophilic compounds like flavonoids.[6][7][8][9]
-
Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer range through techniques like nanosuspension or nanoencapsulation can significantly increase the surface area for dissolution and improve absorption.[10][11][12][13]
-
Use of Absorption Enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the intestinal epithelium.[14]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound formulations.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low drug loading in lipid-based formulations (e.g., SLNs, liposomes). | Poor solubility of this compound in the lipid matrix. Inefficient encapsulation method. | Lipid Screening: Test the solubility of the compound in a variety of lipids (e.g., triglycerides, fatty acids) to select the most suitable one. Method Optimization: Adjust parameters of the formulation process, such as homogenization speed/time, sonication energy, or temperature. Incorporate Co-solvents: Use a small amount of a pharmaceutically acceptable solvent in which the compound is highly soluble. |
| Physical instability of the formulation (e.g., particle aggregation, drug precipitation). | Inadequate stabilization by surfactants or polymers. Incompatible excipients. Improper storage conditions. | Stabilizer Selection: Screen different types and concentrations of stabilizers to find the optimal system. Zeta Potential Measurement: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization of nanoparticles. Excipient Compatibility Studies: Perform compatibility tests between the drug and all excipients. Storage Condition Optimization: Evaluate the stability of the formulation at different temperatures and humidity levels. |
| High variability in in-vivo pharmacokinetic data. | Inconsistent formulation quality. Physiological variability in animal models. Issues with the analytical method. | Formulation Characterization: Ensure each batch of the formulation has consistent particle size, drug loading, and PDI. Animal Model Standardization: Use animals of the same age, sex, and strain, and control for diet and fasting periods. Analytical Method Validation: Validate the bioanalytical method for accuracy, precision, linearity, and stability. |
| No significant improvement in oral bioavailability despite using an advanced formulation. | Formulation does not effectively protect the drug from metabolism. The formulation is not releasing the drug at the site of absorption. The chosen strategy is not suitable for this specific compound. | In-vitro Digestion and Release Studies: Simulate the gastrointestinal environment to assess the protective effect and release profile of the formulation. Consider Alternative Strategies: If a lipid-based system is ineffective, explore other options like polymeric nanoparticles or amorphous solid dispersions. Investigate Metabolic Pathways: If possible, identify the primary metabolic pathways of the compound to design strategies to inhibit them (e.g., co-administration with metabolic inhibitors). |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This protocol describes a common method for preparing SLNs, which can be adapted for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., soy lecithin)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for a specific time (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a new formulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation and control (e.g., suspension in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Validated bioanalytical method (e.g., LC-MS/MS) for quantifying the drug in plasma
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing: Divide the rats into groups (e.g., control group and formulation group, n=6 per group). Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. The relative bioavailability of the formulation can be calculated by comparing its AUC to that of the control.
Section 4: Data Presentation
Table 1: Example of Improved Oral Bioavailability of Flavonoids with Different Formulation Strategies
(Note: This table presents example data for other flavonoids to illustrate the potential improvements that can be achieved with advanced formulations, as specific data for this compound is not yet available.)
| Flavonoid | Formulation Strategy | Fold Increase in Oral Bioavailability (Compared to Suspension) | Reference |
| Quercetin | Nanosuspension | ~5-fold | Fictional Example |
| Curcumin | Solid Lipid Nanoparticles (SLNs) | ~9-fold | Fictional Example |
| Silymarin | Liposomes | ~4-fold | Fictional Example |
| Genistein | Nanoemulsion | ~6-fold | Fictional Example |
Section 5: Visualizations
Caption: Workflow for developing and evaluating oral formulations.
Caption: Barriers to oral bioavailability of flavonoids.
Caption: Key formulation strategies to enhance bioavailability.
References
- 1. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans | Encyclopedia MDPI [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. iipseries.org [iipseries.org]
- 14. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Chalcones: Featuring 3'-Methyl-4-O-methylhelichrysetin, Xanthohumol, and Licochalcone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of 3'-Methyl-4-O-methylhelichrysetin alongside two well-researched chalcones, Xanthohumol and Licochalcone A. While extensive experimental data is available for Xanthohumol and Licochalcone A, showcasing their potent anticancer, anti-inflammatory, and antioxidant activities, there is a notable absence of publicly available quantitative bioactivity data for this compound. Therefore, this guide presents the existing data for the two prominent chalcones and offers a structure-activity relationship (SAR) based perspective on the potential bioactivity of this compound.
Introduction to Chalcones
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is responsible for the diverse pharmacological activities exhibited by these compounds, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] The bioactivity of chalcones can be significantly influenced by the substitution patterns on their aromatic rings.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro bioactivities of Xanthohumol and Licochalcone A against various cancer cell lines and inflammatory markers.
Table 1: Anticancer Activity of Selected Chalcones (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Xanthohumol | MCF-7 | Breast Cancer | 15.0 | [4] |
| HT-29 | Colon Cancer | 9.0 | [4] | |
| PC-3 | Prostate Cancer | 10.0 | [4] | |
| Licochalcone A | A549 | Lung Cancer | 11.5 | [4] |
| MCF-7 | Breast Cancer | 11.5 | [4] | |
| HepG2 | Liver Cancer | 14.5 | [4] |
Table 2: Anti-inflammatory Activity of Selected Chalcones
| Compound | Assay | Cell Line/Model | Target | IC50 (µM) / Inhibition | Reference |
| Xanthohumol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | iNOS | Potent Inhibition | |
| NF-κB Inhibition | Various | NF-κB | Effective Inhibition | [5] | |
| Licochalcone A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | iNOS | Potent Inhibition | [5] |
| NF-κB Inhibition | Various | NF-κB | Potent Inhibition |
Table 3: Antioxidant Activity of Selected Chalcones
| Compound | Assay | IC50 (µg/mL) | Reference |
| Xanthohumol | DPPH Radical Scavenging | ~25-95 | [6] |
| Licochalcone A | DPPH Radical Scavenging | Data varies | [2] |
Bioactivity Profile of this compound: A Structure-Activity Relationship (SAR) Perspective
As of the latest literature review, specific experimental data on the anticancer, anti-inflammatory, and antioxidant activities of this compound are not publicly available. However, we can infer its potential bioactivity based on the well-established structure-activity relationships of chalcones.
This compound is a methylated chalcone (B49325). The presence and position of methyl and methoxy (B1213986) groups on the aromatic rings can significantly modulate the biological activity of chalcones.[1]
-
Anticancer Activity: Methylation can either enhance or decrease anticancer activity depending on the specific substitution pattern and the cancer cell line.[7] For instance, some methoxylated chalcones have shown potent cytotoxicity against various cancer cells.[8] The specific substitution pattern of this compound would need to be experimentally tested to determine its efficacy.
-
Anti-inflammatory Activity: The anti-inflammatory effects of chalcones are often linked to their ability to inhibit key inflammatory mediators like nitric oxide (NO) and prostaglandins, and to modulate signaling pathways such as NF-κB and MAPKs.[5][9] Methylation can influence these activities. For example, O-methylation of certain flavonoids has been shown to improve their intestinal anti-inflammatory properties.[10]
-
Antioxidant Activity: The antioxidant capacity of chalcones is largely attributed to the presence of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.[6] Methylation of these hydroxyl groups, as seen in this compound, may potentially reduce its radical scavenging activity compared to its hydroxylated counterparts. However, the overall antioxidant effect also depends on other factors and would require experimental validation using assays like DPPH and ABTS.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of the chalcone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Sample Preparation: Prepare different concentrations of the chalcone in methanol.
-
Reaction Mixture: Add 1 mL of the chalcone solution to 2 mL of a 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways modulated by bioactive chalcones like Xanthohumol and Licochalcone A.
Caption: Anticancer mechanisms of chalcones.
Caption: Anti-inflammatory mechanism via NF-κB pathway.
Caption: General workflow for bioactivity comparison.
Conclusion
Xanthohumol and Licochalcone A are well-characterized chalcones with significant potential as anticancer, anti-inflammatory, and antioxidant agents. While direct experimental evidence for the bioactivity of this compound is currently lacking, structure-activity relationship principles suggest it may possess biological activities that warrant further investigation. The methylation pattern of this chalcone could influence its efficacy and metabolic stability. Experimental validation of its bioactivity is crucial to ascertain its therapeutic potential and to provide a complete comparative analysis. This guide serves as a foundation for researchers to explore the diverse pharmacological landscape of chalcones and to direct future studies towards promising, yet under-investigated, derivatives like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Pharmacological potential of natural chalcones: a recent studies and future perspective [frontiersin.org]
- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOLOGICAL ACTIVITIES AND NOVEL APPLICATIONS OF CHALCONES - Advances in Weed Science [awsjournal.org]
- 5. Synthesis and evaluation of chalcones for antioxidant activity. [wisdomlib.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Structure-Activity Relationships in 3'-Methyl-4-O-methylhelichrysetin Derivatives
A comprehensive guide for researchers and drug development professionals.
Disclaimer: As of the latest literature review, specific structure-activity relationship (SAR) studies focusing exclusively on 3'-Methyl-4-O-methylhelichrysetin derivatives are not available in published scientific literature. The following guide presents a hypothetical SAR study based on the well-established principles of chalcone (B49325) and flavonoid derivatives to serve as an illustrative example for researchers in the field. The data and experimental protocols are representative and intended to guide future research in this area.
Introduction
Chalcones, a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a specific chalcone that serves as a potential scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationship of its derivatives is crucial for optimizing their potency and selectivity against various biological targets. This guide provides a comparative analysis of hypothetical derivatives to elucidate the impact of structural modifications on their biological activity.
Data Presentation: Comparative Biological Activity of Hypothetical Derivatives
The following table summarizes the in vitro inhibitory activity of a series of hypothetical this compound derivatives against a putative target enzyme, "Kinase X." The core scaffold and the positions of substitutions (R1, R2, R3) are depicted in the accompanying chemical structure.
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | IC50 (µM) for Kinase X |
| 1 | -H | -H | -H | 15.2 |
| 2a | -OCH3 | -H | -H | 8.5 |
| 2b | -OH | -H | -H | 5.1 |
| 2c | -Cl | -H | -H | 10.3 |
| 3a | -H | -OCH3 | -H | 12.8 |
| 3b | -H | -OH | -H | 9.7 |
| 3c | -H | -Cl | -H | 18.1 |
| 4a | -H | -H | -OCH3 | 7.2 |
| 4b | -H | -H | -OH | 4.3 |
| 4c | -H | -H | -Cl | 9.8 |
| 5 | -OH | -OH | -H | 2.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the Kinase X activity.
Key SAR Observations (Hypothetical):
-
Substitution on the B-ring: The introduction of substituents on the B-ring generally enhances inhibitory activity compared to the unsubstituted parent compound 1 .
-
Effect of Hydroxyl Groups: Hydroxyl groups at any position on the B-ring (compounds 2b , 3b , 4b , and 5 ) consistently lead to a significant increase in potency. The di-substituted derivative 5 exhibits the highest activity, suggesting a synergistic effect.
-
Effect of Methoxy Groups: Methoxy substitutions also improve activity, albeit to a lesser extent than hydroxyl groups.
-
Effect of Halogenation: The presence of a chlorine atom yields mixed results, with a slight improvement at the R1 and R3 positions but a decrease in activity at the R2 position.
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives:
A solution of 2'-hydroxy-4'-methoxy-3'-methylacetophenone (1 mmol) and an appropriately substituted benzaldehyde (B42025) (1.2 mmol) in ethanol (B145695) (20 mL) is treated with a 50% aqueous solution of potassium hydroxide (B78521) (5 mL). The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the mixture is poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the desired chalcone derivative.
In Vitro Kinase X Inhibition Assay:
The inhibitory activity of the synthesized compounds against Kinase X is determined using a luminescence-based kinase assay. The assay is performed in a 96-well plate format. Each well contains the Kinase X enzyme, the substrate, ATP, and the test compound at varying concentrations in a final volume of 50 µL. The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes. After incubation, a kinase detection reagent is added, which quantifies the amount of ATP remaining in the solution. The resulting luminescence is measured using a microplate reader. The IC50 values are calculated from the dose-response curves using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for the synthesis, biological evaluation, and SAR analysis of novel chalcone derivatives.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound derivatives on Kinase X.
A Comparative Guide to the Antioxidant Properties of 3'-Methyl-4-O-methylhelichrysetin and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two polyphenolic compounds: 3'-Methyl-4-O-methylhelichrysetin and the well-studied resveratrol (B1683913). While extensive experimental data is available for resveratrol, there is a notable lack of specific quantitative antioxidant data for this compound in the current scientific literature. Therefore, this comparison will present the robust data for resveratrol and offer a qualitative assessment of this compound's potential antioxidant activity based on its chemical structure as a methylated chalcone (B49325).
Executive Summary
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to neutralize specific free radicals. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potency, or in terms of Trolox equivalents (TE), a standard antioxidant.
Table 1: In Vitro Antioxidant Activity of Resveratrol
| Assay | IC50 / Value | Reference Compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | 15.54 µg/mL | - |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | 2.86 µg/mL | Vitamin C (5.18 µg/mL)[1] |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | ~177 µmol TE/g at 8 µg/mL | Trolox |
Note: No specific IC50 or ORAC values for this compound from DPPH, ABTS, or ORAC assays were found in the reviewed literature. Chalcones, the parent class of this compound, have demonstrated antioxidant activity, with one study showing 50% inhibition of DPPH at a concentration of 4 mg/mL for a basic chalcone structure. However, the antioxidant activity of chalcones is highly dependent on their specific hydroxylation and methoxylation patterns.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed methodologies for the key in vitro assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which has a deep purple color, to the non-radical form, DPPH-H, which is a pale yellow.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in the dark at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, or DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the test compound, positive control, or solvent (for the blank) to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (DPPH solution and solvent) and Abs_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Test Compound and Standard Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound, standard, or solvent (blank) to a microplate well or cuvette.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.[3]
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
ABTS Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until confluent.[4]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), and the test compound or a standard antioxidant (e.g., Quercetin).[4]
-
After incubation, wash the cells to remove excess probe and compound.
-
Initiate the generation of free radicals by adding a radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[5]
-
Immediately begin kinetic measurement of fluorescence intensity (excitation ~485 nm, emission ~530 nm) at 37°C for 60 minutes.[4]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence readings.
-
The CAA value is calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control.
-
Results are often expressed as Quercetin Equivalents (QE).
-
Cellular Antioxidant Activity (CAA) Assay Workflow
Signaling Pathways in Antioxidant Action
The antioxidant effects of polyphenols are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and other protective proteins.
Resveratrol's Antioxidant Signaling Pathways
Resveratrol is known to exert its antioxidant effects through the activation of several key signaling pathways[6]:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Resveratrol can induce the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). This leads to an increased cellular capacity to neutralize ROS.
-
SIRT1 (Sirtuin 1) Pathway: Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 can deacetylate and activate several transcription factors, including those involved in the antioxidant response, thereby enhancing cellular stress resistance.
Resveratrol's Antioxidant Signaling Pathways
Potential Antioxidant Signaling Pathways for this compound
As a flavonoid, this compound may also modulate cellular signaling pathways to exert its antioxidant effects. While specific studies on this compound are lacking, flavonoids, in general, have been shown to interact with pathways such as the Nrf2-ARE pathway. The methylation of flavonoid structures can influence their bioavailability and interaction with cellular targets, but the precise effects of the methylation pattern of this compound on signaling pathways remain to be elucidated.
Potential Flavonoid Antioxidant Signaling
Conclusion
Resveratrol stands as a well-characterized antioxidant with a robust body of evidence supporting its efficacy in various in vitro and cellular models. Its ability to both directly scavenge free radicals and upregulate endogenous antioxidant defenses through defined signaling pathways makes it a benchmark compound in antioxidant research.
This compound, while structurally suggestive of antioxidant potential due to its chalcone backbone and phenolic moieties, currently lacks the direct experimental data necessary for a quantitative comparison with resveratrol. Future research should focus on determining the IC50 and ORAC values for this compound and investigating its effects on cellular antioxidant pathways. Such studies will be crucial in ascertaining its potential as a novel antioxidant agent for therapeutic or nutraceutical applications. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate comparable data and contribute to a more comprehensive understanding of the antioxidant landscape.
References
- 1. Antioxidant Activity of Resveratrol in vitro [spkx.net.cn]
- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 3'-Methyl-4-O-methylhelichrysetin's Bioactivity: A Comparative Analysis Across Cell Lines
Due to the limited availability of specific experimental data for 3'-Methyl-4-O-methylhelichrysetin, this guide will present a generalized overview of the expected bioactivities based on related compounds and outline the standard experimental protocols and signaling pathways that would be critical for a thorough cross-validation.
I. Comparative Bioactivity Data (Hypothetical Framework)
To facilitate future comparative studies, the following table structure is proposed for summarizing the cytotoxic effects of this compound. Researchers are encouraged to populate this table with their experimental data.
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| Cancer Cell Lines | |||||
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | Estrogen Receptor Positive |
| e.g., MDA-MB-231 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | Triple-Negative |
| e.g., A549 | Lung Carcinoma | Data not available | Data not available | Data not available | |
| e.g., HeLa | Cervical Adenocarcinoma | Data not available | Data not available | Data not available | |
| e.g., HT-29 | Colorectal Adenocarcinoma | Data not available | Data not available | Data not available | |
| e.g., HepG2 | Hepatocellular Carcinoma | Data not available | Data not available | Data not available | |
| Normal (Non-Cancerous) Cell Lines | |||||
| e.g., MCF-10A | Breast Epithelial | Data not available | Data not available | Data not available | Control for breast cancer lines |
| e.g., BEAS-2B | Bronchial Epithelial | Data not available | Data not available | Data not available | Control for lung cancer line |
| e.g., HUVEC | Endothelial | Data not available | Data not available | Data not available | General cytotoxicity control |
II. Key Bioactivity Assays: Experimental Protocols
The following are detailed protocols for essential experiments to cross-validate the bioactivity of this compound.
A. Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic or anti-proliferative effects of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for detecting apoptosis-related proteins via Western blotting.
III. Potential Signaling Pathways for Investigation
Based on the known activities of related chalcones, the following signaling pathways are prime candidates for investigation to elucidate the mechanism of action of this compound.
A. Intrinsic Apoptosis Pathway
Many chemotherapeutic agents induce apoptosis through the mitochondrial-mediated intrinsic pathway.
Hypothesized Intrinsic Apoptosis Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
B. NF-κB Signaling Pathway
Chalcones are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB pathway.
Hypothesized NF-κB Inhibition Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
IV. Conclusion and Future Directions
The lack of specific data for this compound presents a significant opportunity for novel research. A systematic cross-validation of its bioactivity in a diverse panel of cancer and normal cell lines is crucial to ascertain its therapeutic potential and selectivity. Future studies should focus on generating robust quantitative data, such as IC50 values, and elucidating the underlying molecular mechanisms by investigating its impact on key signaling pathways, including but not limited to apoptosis, NF-κB, and cell cycle regulation. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for such investigations, which will be instrumental in determining the future translational prospects of this compound in drug development.
Evaluating the Target Specificity of 3'-Methyl-4-O-methylhelichrysetin: A Comparative Guide
Introduction
3'-Methyl-4-O-methylhelichrysetin is a chalcone, a class of compounds belonging to the flavonoid family, which has been isolated from the bark of Cephalotaxus affine.[1][2] Chalcones are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] The diverse pharmacological effects of chalcones stem from their interactions with various molecular targets within the cell.[7] However, specific data on the primary molecular target and the target specificity of this compound are not currently available in the public domain. This guide, therefore, outlines the established experimental methodologies that can be employed to determine the target specificity of this compound and provides a framework for comparing its performance with potential alternatives once such data becomes available.
Comparative Analysis of Target Specificity
A comprehensive evaluation of a compound's target specificity requires quantitative data from various assays. Below is a template for a data table that can be populated once experimental results for this compound and its alternatives are generated.
Table 1: Comparative Target Specificity Profile
| Compound | Primary Target | IC50/Kd (Primary Target) | Key Off-Target 1 | IC50/Kd (Off-Target 1) | Key Off-Target 2 | IC50/Kd (Off-Target 2) | Selectivity Index (Off-Target 1 / Primary Target) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Alternative Compound A | Target X | Value (e.g., nM) | Target Y | Value (e.g., µM) | Target Z | Value (e.g., µM) | Value |
| Alternative Compound B | Target X | Value (e.g., nM) | Target P | Value (e.g., µM) | Target Q | Value (e.g., µM) | Value |
Experimental Protocols for Determining Target Specificity
To generate the data required for a comparative analysis, a combination of well-established experimental techniques should be utilized.
1. In Vitro Kinase Inhibition Assay
This assay is crucial for identifying whether this compound inhibits the activity of specific protein kinases, which are common targets for chalcones.
-
Principle: The assay measures the ability of the compound to inhibit the transfer of a phosphate (B84403) group from ATP to a substrate by a specific kinase.[8][9][10]
-
Methodology:
-
A panel of recombinant kinases is selected.
-
Each kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of this compound.
-
The amount of phosphorylated substrate is quantified, often using methods like radioactivity detection (32P-ATP), fluorescence, or luminescence.[8][11][12]
-
The half-maximal inhibitory concentration (IC50) is calculated for each kinase to determine the compound's potency and selectivity.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.
-
Principle: The binding of a ligand (the compound) to its target protein increases the protein's thermal stability.[13][14][15][16]
-
Methodology:
-
Intact cells are treated with this compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The remaining soluble proteins are separated from the aggregated fraction by centrifugation.
-
The amount of the specific target protein in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[17]
-
3. Affinity Chromatography-Mass Spectrometry
This technique is used to identify the direct binding partners of a compound from a complex protein mixture.
-
Principle: The compound is immobilized on a solid support (affinity matrix). A cell lysate is passed over the matrix, and proteins that bind to the compound are retained. These proteins are then eluted and identified by mass spectrometry.[18][19][20]
-
Methodology:
-
This compound is chemically modified to allow its immobilization onto chromatography beads without affecting its binding properties.
-
A cell lysate is incubated with the compound-bound beads.
-
Unbound proteins are washed away.
-
Bound proteins are eluted from the beads.
-
The eluted proteins are identified using liquid chromatography-mass spectrometry (LC-MS).
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
While this compound belongs to the pharmacologically active class of chalcones, a comprehensive evaluation of its target specificity is currently hampered by the lack of direct experimental evidence. The methodologies outlined in this guide provide a robust framework for researchers to systematically identify its primary molecular target(s), assess its selectivity profile, and enable a direct comparison with alternative compounds. Such studies are essential to validate its potential as a selective chemical probe or a lead compound for drug development.
References
- 1. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]
- 2. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. In vitro kinase assay [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. brjac.com.br [brjac.com.br]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
Orthogonal Methods for Confirming the Structure of 3'-Methyl-4-O-methylhelichrysetin: A Comparative Guide
Introduction
3'-Methyl-4-O-methylhelichrysetin is a chalcone (B49325), a class of compounds belonging to the flavonoid family, which are abundant in edible plants.[1] Chalcones serve as precursors for various bioactive flavonoids and are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities.[1] The precise structural elucidation of such compounds is critical for understanding their structure-activity relationships. This guide provides a comparative overview of orthogonal analytical methods for the definitive structural confirmation of this compound. Orthogonal methods provide distinct and complementary information, and their combined application is the gold standard for unambiguous structure determination of small molecules.[2]
This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy (Infrared & Raman) for the structural confirmation of this compound. While specific experimental data for this exact molecule is not publicly available, this guide will utilize representative data from structurally similar chalcones to illustrate the principles and expected outcomes of each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.[3][4]
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for the protons and carbons of this compound, based on known data for similar chalcone structures.[1][5][6]
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| α | 7.40 - 7.60 (d, J ≈ 15.6 Hz) | 120.0 - 125.0 | HMBC to C=O; COSY to β-H |
| β | 7.70 - 7.90 (d, J ≈ 15.6 Hz) | 142.0 - 146.0 | HMBC to C-1', C-2', C-6'; COSY to α-H |
| C=O | - | 188.0 - 192.0 | HMBC from α-H, β-H, H-2', H-6' |
| 1' | - | 130.0 - 132.0 | HMBC from β-H |
| 2', 6' | 7.90 - 8.10 (m) | 128.0 - 130.0 | HMBC to C=O |
| 3', 5' | 7.40 - 7.60 (m) | 128.0 - 129.0 | - |
| 4' | 7.50 - 7.70 (m) | 132.0 - 134.0 | - |
| 1'' | - | 115.0 - 117.0 | HMBC from H-2'', H-6'' |
| 2'' | 6.40 - 6.60 (d, J ≈ 2.5 Hz) | 95.0 - 97.0 | HMBC to C-4'', C-6'' |
| 3''-CH₃ | 2.10 - 2.30 (s) | 18.0 - 22.0 | HMBC to C-2'', C-3'', C-4'' |
| 4''-OCH₃ | 3.80 - 4.00 (s) | 55.0 - 57.0 | HMBC to C-4'' |
| 5'' | 6.30 - 6.50 (d, J ≈ 2.5 Hz) | 92.0 - 94.0 | HMBC to C-1'', C-3'' |
| 6'' | - | 164.0 - 166.0 | HMBC from H-2'', H-5'' |
| 4-OCH₃ | 3.85 - 4.05 (s) | 55.5 - 57.5 | HMBC to C-4' |
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum to identify the carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly for the vinyl protons and aromatic systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.[7]
Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value/Observation |
| HRMS (ESI+) | Exact Mass ([M+H]⁺) | m/z 299.1283 (for C₁₈H₁₉O₄⁺) |
| MS/MS (CID) | Precursor Ion | m/z 299.1 |
| Key Fragment Ions | m/z 284 ([M+H - CH₃]⁺) | |
| m/z 161 (A-ring fragment) | ||
| m/z 134 (B-ring fragment) | ||
| m/z 133 (Loss of CO from A-ring fragment) |
Experimental Protocol: LC-HRMS/MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Inject the sample onto a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry:
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire full scan spectra to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor for collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry.[8][9] The primary challenge for this technique is obtaining a single crystal of suitable quality.
Expected X-ray Crystallography Data
| Parameter | Expected Observation |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Key Structural Features | - Planar A and B rings |
| - trans configuration of the α,β-double bond | |
| - Torsion angle between the two aromatic rings |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the functional groups and the overall "fingerprint" of a molecule based on its vibrational modes. These techniques are complementary and can be used to confirm the presence of key structural features.[7][10][11]
Expected Vibrational Spectroscopy Data
| Technique | Vibrational Mode | Expected Frequency (cm⁻¹) |
| IR | C=O stretch (conjugated ketone) | 1640 - 1660 |
| IR | C=C stretch (alkene) | 1580 - 1620 |
| IR | C-O stretch (methoxy) | 1250 - 1270 and 1020 - 1040 |
| IR / Raman | Aromatic C=C stretch | 1450 - 1600 |
| Raman | C=C-C=O symmetric stretch | ~1320 (characteristic for flavonoids)[5] |
Experimental Protocol: FTIR and FT-Raman
-
Sample Preparation:
-
FTIR (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
FT-Raman: Place the solid sample in a glass capillary or NMR tube.
-
-
Instrumentation:
-
FTIR: Use a Fourier-transform infrared spectrometer with an ATR accessory.
-
FT-Raman: Use a Fourier-transform Raman spectrometer with a near-infrared laser excitation source (e.g., 1064 nm).
-
-
Data Acquisition:
-
Collect the spectrum over a suitable range (e.g., 4000 - 400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Visualizations
Caption: Workflow for the orthogonal structural confirmation of a small molecule.
Caption: Relationship between analytical methods and the structural information they provide.
Conclusion
The structural confirmation of this compound requires a multi-faceted approach employing orthogonal analytical techniques. While NMR spectroscopy provides the foundational information on the carbon-hydrogen framework and connectivity, mass spectrometry confirms the elemental composition and offers complementary structural data through fragmentation analysis. Vibrational spectroscopy serves as a rapid method to verify the presence of key functional groups. Finally, single-crystal X-ray crystallography, when feasible, delivers an unambiguous three-dimensional structure, thereby validating the interpretations from the other spectroscopic methods. The integration of data from these diverse techniques ensures a comprehensive and confident structural assignment, which is paramount for further research and development in the fields of medicinal chemistry and natural product science.
References
- 1. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 1H and 13C NMR spectral assignments of novel chromenylchalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The origin of rearrangement peaks in the mass spectra fragmentation of chalcones | ScholarWorks [scholarworks.calstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Metabolomics of Cells Treated with 3'-Methyl-4-O-methylhelichrysetin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential metabolic effects of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) derivative, on cancer cells. Due to the limited availability of direct metabolomic studies on this specific compound, this guide draws upon the well-documented effects of structurally similar and extensively researched chalcones to offer a predictive comparison. The experimental data presented is synthesized from multiple studies on analogous compounds and should be considered illustrative of the potential metabolic perturbations induced by this compound.
Chalcones, a class of natural compounds belonging to the flavonoid family, are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1] These compounds exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and modulating cellular signaling pathways.[2][3] A growing body of evidence suggests that the anticancer activity of chalcones is also linked to their ability to reprogram cancer cell metabolism.[4] This guide will explore the potential metabolic impact of this compound in comparison to other well-characterized chalcones.
Performance Comparison: Metabolic Impact of Chalcones
The following table summarizes the observed metabolic changes in cancer cells treated with different chalcones, providing a basis for predicting the effects of this compound. The data is compiled from various in vitro studies on different cancer cell lines.
| Metabolic Pathway | Xanthohumol | Licochalcone A | Butein | This compound (Predicted) |
| Glycolysis | Downregulation of key enzymes (e.g., HK2, PFKFB3), leading to decreased glucose uptake and lactate (B86563) production. | Inhibition of glucose consumption and lactate secretion. | Suppression of glycolytic activity. | Potential inhibition of glycolysis, leading to reduced energy production in cancer cells. |
| Pentose Phosphate Pathway (PPP) | Reduced flux, leading to decreased nucleotide and NADPH production. | No significant reported effect. | Inhibition of G6PD, the rate-limiting enzyme of the PPP. | Likely to decrease PPP flux, impairing nucleotide synthesis and antioxidant defense. |
| Tricarboxylic Acid (TCA) Cycle | Altered levels of TCA cycle intermediates, suggesting a disruption in mitochondrial respiration. | Decreased levels of succinate (B1194679) and fumarate. | Reduced mitochondrial oxygen consumption. | Potential to disrupt the TCA cycle, affecting mitochondrial function and cellular respiration. |
| Amino Acid Metabolism | Alterations in the levels of several amino acids, including glutamine, indicating an impact on glutaminolysis. | Decreased glutamine uptake and metabolism. | Modulation of amino acid pathways. | Expected to alter amino acid metabolism, particularly glutamine utilization, a key fuel for cancer cells. |
| Lipid Metabolism | Inhibition of fatty acid synthesis. | Downregulation of key lipogenic enzymes (e.g., FASN, ACC). | Suppression of lipid accumulation. | Potential to inhibit de novo lipogenesis, affecting membrane synthesis and signaling. |
Experimental Protocols
The following provides a detailed methodology for a comparative metabolomics study to investigate the effects of this compound on cancer cells.
Cell Culture and Treatment
-
Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is selected and cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells are treated with this compound (e.g., at its IC50 concentration) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 or 48 hours).
Metabolite Extraction
-
Quenching: The cell culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Metabolites are extracted by adding a pre-chilled solvent mixture, typically 80% methanol, to the cells.
-
Harvesting: The cell lysate is scraped and transferred to a microcentrifuge tube.
-
Centrifugation: The mixture is centrifuged at high speed to pellet proteins and cell debris.
-
Supernatant Collection: The supernatant containing the metabolites is collected for analysis.
Mass Spectrometry-Based Metabolomics
-
Instrumentation: A high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS) is used for metabolite profiling.
-
Data Acquisition: The extracted metabolites are separated chromatographically and then detected by the mass spectrometer, which measures the mass-to-charge ratio of the ions.
-
Data Analysis: The raw data is processed using specialized software to identify and quantify the metabolites. Statistical analysis (e.g., t-test, ANOVA) is performed to identify significant differences in metabolite levels between the treated and control groups. Pathway analysis is then conducted to determine the metabolic pathways affected by the treatment.
Visualizing Cellular Impact
The following diagrams illustrate the potential mechanisms of action and experimental design for studying the effects of this compound.
Experimental workflow for comparative metabolomics.
Potential signaling pathways affected by the chalcone.
References
- 1. Systematic alteration of in vitro metabolic environments reveals empirical growth relationships in cancer cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3'-Methyl-4-O-methylhelichrysetin: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3'-Methyl-4-O-methylhelichrysetin was found. The following disposal procedures are based on best practices for the handling of potentially hazardous organic compounds and information available for structurally similar chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with all local, state, and federal regulations.
The proper disposal of this compound, a flavonoid compound, is a critical aspect of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to stringent protocols to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a well-ventilated area, preferably a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
Waste Characterization and Segregation
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal. This compound should be treated as a potentially hazardous organic compound.
| Characteristic | Description |
| Chemical Class | Flavonoid (Organic Compound) |
| Physical State | Typically a solid (powder). Handle carefully to minimize dust generation. |
| Primary Hazard | Assumed to be hazardous. Handle with caution. |
| Disposal Stream | Non-halogenated organic solid waste. If in solution, collect as non-halogenated organic liquid waste. |
| Incompatible Materials | Avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent potentially vigorous reactions.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service, which will typically involve incineration.
-
Containment:
-
Solid Waste: Carefully sweep or scoop any solid material, avoiding dust formation. Place the collected compound and any contaminated disposable labware (e.g., weighing papers, pipette tips) into a designated, clearly labeled, and sealed container for solid organic waste.[2]
-
Liquid Waste: If this compound is in a solvent, collect the solution in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with aqueous, halogenated, or heavy metal waste streams.[2]
-
Contaminated Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any known hazard warnings (e.g., "Caution: Handle with Care," "Potential Irritant").
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste storage area or a satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, well-ventilated, and away from heat sources and incompatible chemicals.
-
-
Final Disposal:
Experimental Protocols
While no specific experimental protocols for the disposal of this compound are available, the general procedure for handling chemical spills of similar solid organic compounds should be followed in case of an accidental release.
Solid Spill Response Protocol:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as described above.
-
Contain and Collect: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Store: Seal and label the waste container and store it in the designated hazardous waste area for professional disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
